Methylstat
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOCHRZXRZONW-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025946 | |
| Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310877-95-2 | |
| Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Methylstat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylstat is a cell-permeable methyl ester prodrug that functions as a potent and selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] Its activity is primarily directed towards the JMJD2 subfamily of enzymes, which are responsible for removing methyl groups from histone lysine residues.[3] By inhibiting these demethylases, this compound effectively induces a state of histone hypermethylation, leading to significant downstream effects on gene expression and cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling pathway interactions, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of JmjC domain-containing histone demethylases. As a prodrug, this compound is hydrolyzed within the cell to its active acid form, which then targets the active site of these enzymes.[1][2] The JmjC demethylases are iron (II) and α-ketoglutarate-dependent oxygenases that catalyze the removal of methyl groups from lysine residues on histone tails. This compound's active form competes with α-ketoglutarate for binding to the enzyme's active site, thereby preventing the demethylation process.
This inhibition leads to a global increase in histone methylation levels at various lysine residues, including H3K4, H3K9, H3K27, and H3K36.[4] The specific histone marks affected can vary depending on the cellular context and the relative expression levels of different JMJD enzymes. The altered histone methylation landscape, in turn, modulates chromatin structure and gene expression, ultimately leading to the observed cellular phenotypes.
Data Presentation
In Vitro Enzyme Inhibition
| Enzyme | IC50 (μM) |
| JMJD2A | ~4.3 |
| JMJD2C | ~3.4 |
| JMJD2E | ~5.9 |
| PHF8 | ~10 |
| JMJD3 | ~43 |
Table 1: In vitro inhibitory activity of the active form of this compound against various JmjC domain-containing histone demethylases.[1][2]
Cellular Activity
| Cell Line | Assay Type | Value (μM) |
| KYSE150 | GI50 | 5.1 |
| HUVEC | IC50 | 4 |
| HepG2 | IC50 | 10 |
| HeLa | IC50 | 5 |
| CHANG | IC50 | 7.5 |
| KYSE150 | EC50 (H3K4me3) | 10.3 |
| KYSE150 | EC50 (H3K9me3) | 8.6 |
| MCF-7 | EC50 (H3K4me3) | 6.7 |
| MCF-7 | EC50 (H3K9me3) | 6.3 |
Table 2: Cellular activity of this compound in various cancer cell lines. GI50 represents the concentration for 50% growth inhibition, IC50 represents the concentration for 50% inhibition of proliferation, and EC50 represents the effective concentration for a 50% increase in the indicated histone methylation mark.[1][2][5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
In Vitro JMJD2A Inhibition Assay (AlphaLISA)
Objective: To determine the in vitro inhibitory activity of this compound on JMJD2A demethylase.
Materials:
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Recombinant human JMJD2A enzyme
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Biotinylated histone H3 (1-21) K9me3 peptide substrate
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AlphaLISA anti-H3K9me2 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)
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Co-factors: FeSO4, Ascorbic acid, α-ketoglutarate
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This compound (active form)
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384-well white microplate
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AlphaScreen-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound (active form) in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
JMJD2A enzyme
-
This compound dilution or vehicle control (DMSO)
-
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding a mixture of the biotinylated H3K9me3 peptide substrate and co-factors.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA anti-H3K9me2 acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the streptavidin-coated donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Histone Methylation and Signaling Proteins
Objective: To assess the effect of this compound on histone methylation levels and key signaling proteins in cultured cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HOG)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-total Histone H3, anti-p53, anti-p21, anti-AKT, anti-phospho-AKT, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Histone H3).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the expression of target genes.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit (e.g., TRIzol)
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cDNA synthesis kit
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SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (e.g., for p21, Cyclin D1, and a housekeeping gene like GAPDH)
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qRT-PCR instrument
Procedure:
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Assess the quality and quantity of the RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound represents a significant tool for studying the role of histone demethylation in various biological processes, particularly in the context of cancer. Its well-defined mechanism of action, centered on the inhibition of JmjC domain-containing histone demethylases, provides a clear rationale for its observed anti-proliferative and cell cycle-arresting effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and similar epigenetic modulators. A thorough understanding of its core mechanism is crucial for its potential application in the development of novel therapeutic strategies.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
Methylstat: A Technical Guide to a JmjC Histone Demethylase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone methylation is a critical post-translational modification that governs chromatin structure and gene expression, playing a fundamental role in numerous biological processes including transcription, DNA repair, and cell differentiation. The dynamic nature of this epigenetic mark is maintained by the balanced activity of histone methyltransferases (HMTs) and histone demethylases (HDMs).
The largest family of histone lysine demethylases (KDMs) are those containing the Jumonji C (JmjC) domain. These enzymes are Fe(II) and α-ketoglutarate (αKG) dependent oxygenases that catalyze the removal of methyl groups from mono-, di-, and trimethylated lysine residues on histone tails. Dysregulation of JmjC demethylase activity has been implicated in a variety of diseases, including cancer, making them attractive targets for therapeutic intervention.
Methylstat is a cell-permeable small molecule that serves as a potent and selective inhibitor of the JmjC family of histone demethylases. It is the methyl ester prodrug of the active inhibitor (Compound 1, a hydroxamic acid derivative), which exhibits improved cellular permeability. Once inside the cell, this compound is hydrolyzed to its active form, which then targets the catalytic site of JmjC demethylases. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
JmjC domain-containing histone demethylases utilize a hydroxylation reaction to remove methyl groups from lysine residues. This process requires the cofactors Fe(II) and α-ketoglutarate (αKG). The Fe(II) ion in the active site, coordinated by a conserved facial triad of amino acids, activates molecular oxygen. This leads to the oxidative decarboxylation of αKG, generating succinate, CO₂, and a highly reactive ferryl intermediate. This intermediate hydroxylates the methyl group on the lysine residue, forming an unstable hemiaminal which then spontaneously decomposes, releasing formaldehyde and the demethylated lysine.
This compound's active form, a hydroxamic acid, acts as a competitive inhibitor. It is understood to chelate the Fe(II) ion in the active site and mimic the binding of the co-substrate α-ketoglutarate, thereby preventing the catalytic cycle from proceeding. This leads to an accumulation of histone methylation marks within the cell. This compound preferentially inhibits the subfamily of trimethyl lysine demethylases.
Data Presentation: Quantitative Efficacy
This compound's efficacy has been quantified both in vitro against purified enzymes (as its active free acid form) and in cell-based assays. The data are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound (Free Acid)
The half-maximal inhibitory concentration (IC₅₀) measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Enzyme | Substrate(s) | IC₅₀ (µM) | Reference |
| JMJD2C | H3K9me3, H3K36me3 | ~3.4 | [1] |
| JMJD2A | H3K9me3, H3K36me3 | ~4.3 | [1] |
| JMJD2E | H3K9me3 | ~5.9 | [1] |
| PHF8 | H3K9me2, H4K20me1 | ~10 | [1] |
| JMJD3 (KDM6B) | H3K27me3 | ~43 | [1] |
Note: The free acid form of this compound was used for these in vitro assays.
Table 2: Cellular Activity of this compound
The half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response.[2][3][4] The half-maximal growth inhibitory concentration (GI₅₀) is the concentration that causes 50% inhibition of cell growth.[5]
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| KYSE150 (Esophageal Cancer) | Cell Growth | GI₅₀ | ~5.1 | [1][5] |
| KYSE150 (Esophageal Cancer) | H3K9me3 Increase | EC₅₀ | ~8.6 | [1] |
| KYSE150 (Esophageal Cancer) | H3K4me3 Increase | EC₅₀ | ~10.3 | [1] |
| MCF-7 (Breast Cancer) | H3K9me3 Increase | EC₅₀ | ~6.3 | [1] |
| MCF-7 (Breast Cancer) | H3K4me3 Increase | EC₅₀ | ~6.7 | [1] |
| HUVEC (Endothelial Cells) | Anti-proliferation | IC₅₀ | ~4.0 | [6] |
| HepG2 (Liver Cancer) | Anti-proliferation | IC₅₀ | ~10 | [6] |
| HeLa (Cervical Cancer) | Anti-proliferation | IC₅₀ | ~5.0 | [6] |
| CHANG (Liver Cells) | Anti-proliferation | IC₅₀ | ~7.5 | [6] |
Cellular and In Vivo Effects
Treatment of cells with this compound leads to a variety of downstream biological consequences, primarily stemming from the resulting hypermethylation of histones and subsequent alteration of gene expression programs.
Induction of Cell Cycle Arrest via the p53/p21 Pathway
A key consequence of this compound treatment is the induction of cell cycle arrest, often at the G0/G1 phase.[6] This effect is mediated through the activation of the p53 tumor suppressor pathway. This compound treatment increases the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[6][7] p21 then inhibits cyclin-CDK complexes, preventing the phosphorylation of the Retinoblastoma protein (RB) and halting progression through the G1 phase of the cell cycle. This leads to a decrease in the expression of proliferation-associated proteins like cyclin D1.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 4. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 5. This compound, jumonji C domain-containing histone demethylase inhibitor (CAS 1310877-95-2) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | inhibitor of the Jumonji C domain-containing histone trimethyl demethylases (JHDMs) | CAS# 1310877-95-2 | InvivoChem [invivochem.com]
The Role of Methylstat in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylstat is a potent, cell-permeable small molecule that functions as an inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). By preventing the removal of methyl groups from histone proteins, this compound plays a crucial role in the epigenetic regulation of gene expression. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for key experiments to investigate its function. The information presented is intended to support researchers and drug development professionals in exploring the therapeutic potential of targeting histone demethylation.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2] One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which package DNA into chromatin.[3][4] Histone methylation, the addition of methyl groups to lysine and arginine residues, is a dynamic process that can either activate or repress gene transcription depending on the specific site and degree of methylation.[5][6]
Histone demethylases, such as the JmjC domain-containing family, are "erasers" of these methylation marks, playing a critical role in maintaining the dynamic nature of the epigenome.[7] Dysregulation of these enzymes is implicated in various diseases, including cancer.[7]
This compound (C₂₈H₃₁N₃O₆) is a synthetic small molecule that acts as a potent inhibitor of JmjC histone demethylases.[8][9] It is a methyl ester prodrug, which enhances its cell permeability.[10][11] Once inside the cell, it is converted to its active acid form, which chelates the iron (II) ion in the active site of JmjC demethylases, thereby inhibiting their enzymatic activity.
Mechanism of Action
This compound primarily targets the Jumonji C (JmjC) family of histone demethylases. Its inhibitory activity leads to an increase in the methylation levels of various histone lysine residues, thereby altering gene expression patterns.
Signaling Pathway of this compound's Action
The inhibitory action of this compound on histone demethylases triggers a cascade of downstream cellular events, primarily impacting cell cycle regulation and survival pathways. A key pathway influenced by this compound is the p53/p21 signaling axis. By increasing histone methylation at specific gene promoters, this compound can lead to the transcriptional activation of the tumor suppressor gene TP53. This, in turn, induces the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest. Furthermore, this compound has been shown to suppress the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. epigentek.com [epigentek.com]
- 5. Immunohistochemical Analysis of Histone H3 Modification in Newt Tail Tissue Cells following Amputation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical analysis of histone H3 acetylation and methylation—Evidence for altered epigenetic signaling following traumatic brain injury in immature rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. broadpharm.com [broadpharm.com]
- 9. promocell.com [promocell.com]
- 10. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]
- 11. researchhub.com [researchhub.com]
Investigating the Cellular Targets of Methylstat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylstat, a cell-permeable methyl ester prodrug, is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase (JHDM) family. Its active form, a free acid, demonstrates inhibitory activity against several key epigenetic regulators, leading to downstream effects on critical cellular signaling pathways. This technical guide provides a comprehensive overview of the known cellular targets of this compound, its mechanism of action, and its impact on signaling cascades implicated in cancer and other diseases. Detailed experimental protocols for investigating these targets and pathways are provided, along with a consolidated presentation of quantitative data to facilitate comparative analysis.
Introduction
Histone methylation is a pivotal epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression. The dynamic nature of this process is maintained by the balanced activity of histone methyltransferases and demethylases. Aberrant activity of histone demethylases is frequently associated with the development and progression of various cancers, making them attractive therapeutic targets.
This compound has emerged as a valuable chemical probe for studying the biological roles of JmjC domain-containing histone demethylases. As a cell-permeable prodrug, it is intracellularly converted to its active carboxylic acid form, which acts as a competitive inhibitor of multiple JHDMs. This inhibition leads to the hypermethylation of histone lysines, subsequently modulating gene expression and impacting cellular processes such as cell cycle progression, proliferation, and apoptosis. This guide delves into the specifics of this compound's cellular interactions and provides the necessary technical details for its investigation in a research setting.
Cellular Targets of this compound
The primary cellular targets of this compound are members of the JmjC domain-containing histone demethylase family. The active form of this compound has been shown to inhibit the enzymatic activity of several JHDMs with varying potencies.
Quantitative Data: Inhibitory Activity of this compound's Active Form
The following table summarizes the in vitro inhibitory concentrations (IC50) of the free acid of this compound against various JmjC histone demethylases.
| Target Demethylase | IC50 (μM) | Reference |
| JMJD2A | ~4.3 | [1][2] |
| JMJD2C | ~3.4 | [1][2] |
| JMJD2E | ~5.9 | [1][2] |
| PHF8 | ~10 | [1][2] |
| JMJD3 | ~43 | [1][2] |
Cellular Activity of this compound
This compound exhibits anti-proliferative activity in various cancer cell lines. The half-maximal growth inhibitory concentration (GI50) and the half-maximal effective concentrations (EC50) for inducing histone hypermethylation are presented below.
| Cell Line | Assay Type | Value (μM) | Reference |
| KYSE150 (Esophageal Cancer) | Growth Inhibition (GI50) | 5.1 | [1][2][3] |
| KYSE150 (Esophageal Cancer) | H3K4me3 Hypermethylation (EC50) | 10.3 | [1][2] |
| KYSE150 (Esophageal Cancer) | H3K9me3 Hypermethylation (EC50) | 8.6 | [1][2] |
| MCF-7 (Breast Cancer) | H3K4me3 Hypermethylation (EC50) | 6.7 | [1][2] |
| MCF-7 (Breast Cancer) | H3K9me3 Hypermethylation (EC50) | 6.3 | [1][2] |
| HUVEC | Anti-proliferative Activity (IC50) | 4 | [4] |
| HepG2 | Anti-proliferative Activity (IC50) | 10 | [4] |
| HeLa | Anti-proliferative Activity (IC50) | 5 | [4] |
| CHANG | Anti-proliferative Activity (IC50) | 7.5 | [4] |
Signaling Pathways Modulated by this compound
By inhibiting its primary targets, this compound instigates changes in histone methylation, leading to the modulation of key signaling pathways that are often dysregulated in cancer.
The p53/p21 Signaling Pathway
This compound has been shown to upregulate the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4][5] This activation leads to cell cycle arrest, providing a mechanism for the anti-proliferative effects of this compound.
References
The Impact of Methylstat on Histone Methylation: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylstat is a cell-permeable, small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). As a methyl ester prodrug, it is intracellularly converted to its active acid form, which effectively inhibits a subset of JHDMs, leading to alterations in histone methylation patterns and subsequent changes in gene expression. This technical guide provides an in-depth analysis of this compound's core mechanism of action, its effects on histone methylation, and its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, oncology, and drug development.
Core Mechanism of Action: Inhibition of JMJD Family Histone Demethylases
This compound's primary mechanism of action is the inhibition of the JMJD2 family of histone demethylases, which includes JMJD2A, JMJD2C, and JMJD2E.[1] These enzymes are responsible for removing methyl groups from lysine residues on histone tails, particularly H3K9me3 and H3K36me3. By inhibiting these demethylases, this compound effectively increases the levels of histone methylation at these sites, a process referred to as hypermethylation.
The active form of this compound acts as a competitive inhibitor, binding to the catalytic site of the JmjC domain. This prevents the demethylase from interacting with its histone substrate, leading to the accumulation of methyl marks.
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the quantitative data on this compound's inhibitory effects on various histone demethylases and cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound's Active Acid Form against JHDMs
| Target Demethylase | IC50 (μM) |
| JMJD2A | ~4.3 |
| JMJD2C | ~3.4 |
| JMJD2E | ~5.9 |
| PHF8 | ~10 |
| JMJD3 | ~43 |
Data sourced from in vitro assays.[2]
Table 2: Growth Inhibitory Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) | |---|---| | KYSE150 | Esophageal Cancer | 5.1 |
GI50 represents the concentration causing 50% growth inhibition.[2]
Table 3: Anti-proliferative Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (μM) |
| HUVEC | Non-cancerous | 4 |
| HepG2 | Liver Cancer | 10 |
| HeLa | Cervical Cancer | 5 |
| CHANG | Liver Cells | 7.5 |
| U251 | Glioblastoma | Not specified |
| HOG | Glioblastoma | Not specified |
IC50 represents the concentration causing 50% inhibition of proliferation.[3]
Impact on Histone Methylation Patterns
By inhibiting JMJD2 demethylases, this compound leads to a significant increase in the global levels of specific histone methylation marks. The most prominently affected marks are:
-
H3K9me3: Increased H3K9 trimethylation is a hallmark of this compound's activity. This mark is generally associated with condensed chromatin (heterochromatin) and transcriptional repression.
-
H3K36me3: this compound also leads to the accumulation of H3K36 trimethylation. This mark is typically associated with actively transcribed gene bodies.
-
H3K4me3: Some studies have reported an increase in H3K4 trimethylation, a mark associated with active gene promoters.
-
H3K27me3: Increased levels of H3K27 trimethylation have also been observed.[3] This mark is a key repressive mark deposited by the Polycomb Repressive Complex 2 (PRC2).
The precise downstream effects on gene expression are context-dependent and vary based on the specific genes and regulatory regions affected by these changes in histone methylation.
Signaling Pathways Modulated by this compound
This compound's influence on histone methylation patterns triggers significant changes in cellular signaling pathways, primarily impacting cell cycle regulation and survival.
The Akt-mTOR Signaling Pathway
This compound has been shown to downregulate the Akt-mTOR signaling pathway.[4] This is achieved through the inhibition of JMJD2A, which is known to demethylate H3K9 and H3K36, leading to the activation of PDK1 expression. Activated PDK1, in turn, stimulates the Akt-mTOR pathway. By inhibiting JMJD2A, this compound prevents this cascade, leading to reduced proliferation and protein synthesis in cancer cells.
The p53/p21 Signaling Pathway
This compound treatment has been demonstrated to induce cell cycle arrest through the upregulation of the p53/p21 pathway.[4] By increasing global histone methylation, including at the promoters of tumor suppressor genes, this compound can lead to the transcriptional activation of p53. In turn, p53 activates its downstream target, p21, a potent cyclin-dependent kinase (CDK) inhibitor. The upregulation of p21 leads to the inhibition of CDK2, CDK4, Cyclin A, and Cyclin D, resulting in cell cycle arrest at the G1/S or G2/M phase, depending on the cell type.[5][6]
Relationship with the PRC2/EZH2 Complex
While this compound primarily targets the JMJD family of demethylases, its impact on H3K27me3 levels suggests a potential indirect influence on the Polycomb Repressive Complex 2 (PRC2). The catalytic subunit of PRC2, EZH2, is responsible for depositing the H3K27me3 mark. The interplay between histone demethylases and methyltransferases is a complex area of research. While direct interaction or regulation between JMJD2A and EZH2 is not yet firmly established, it is plausible that by inhibiting the removal of H3K27me3, this compound's activity could synergize with or enhance the repressive functions of the PRC2/EZH2 complex. Further research is required to elucidate the precise nature of this crosstalk.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the effects of this compound.
Western Blot for Histone Methylation
This protocol is used to determine the global levels of specific histone modifications following this compound treatment.
1. Histone Extraction:
-
Culture cells to 80-90% confluency and treat with desired concentrations of this compound for the specified duration.
-
Harvest cells by scraping and wash twice with ice-cold PBS containing 5 mM Sodium Butyrate.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3) and lyse on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Wash the nuclear pellet with half the volume of TEB and centrifuge again.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the histones.
-
Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of histone extracts (10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour in a cold room or using a semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K9me3, anti-H3K27me3, anti-total H3) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the enrichment of specific histone modifications at particular genomic loci.
1. Cross-linking and Chromatin Preparation:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with 125 mM glycine for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ChIP lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors).
-
Sonicate the chromatin to shear DNA to an average size of 200-1000 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/sepharose beads.
-
Incubate the pre-cleared chromatin with a specific antibody against the histone modification of interest (e.g., anti-H3K27me3) or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
3. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
4. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for 4-6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
5. Analysis:
-
Analyze the purified DNA by qPCR using primers specific for target gene promoters or other genomic regions of interest.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
2. MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.
3. Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
1. Cell Preparation and Fixation:
-
Treat cells with this compound as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
2. Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Conclusion
This compound is a potent inhibitor of JMJD family histone demethylases, leading to the hypermethylation of key histone residues and subsequent alterations in gene expression. Its ability to modulate the Akt-mTOR and p53/p21 signaling pathways underscores its potential as a therapeutic agent in oncology and other diseases characterized by epigenetic dysregulation. While its direct interaction with the PRC2/EZH2 complex requires further investigation, the observed increase in the H3K27me3 mark suggests a functional link that warrants deeper exploration. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound on histone methylation and cellular function.
References
- 1. JMJD family proteins in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Epigenetic Crosstalk as a Therapeutic Strategy for EZH2-Aberrant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
- 4. Histone H3K27 methyltransferase EZH2 and demethylase JMJD3 regulate hepatic stellate cells activation and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. epigenome-noe.net [epigenome-noe.net]
An In-depth Technical Guide to the Anti-proliferative Properties of Methylstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylstat is a potent, cell-permeable inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2] Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[3][4] Dysregulation of histone demethylases is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[3][5] this compound has emerged as a significant chemical probe and potential anti-cancer agent due to its demonstrated anti-proliferative, anti-angiogenic, and apoptosis-inducing activities across a range of cancer cell lines.[1][2][6] This document provides a comprehensive technical overview of the anti-proliferative properties of this compound, detailing its mechanism of action, relevant experimental data, and key methodologies.
Core Mechanism of Action
This compound exerts its anti-proliferative effects through a multi-faceted mechanism primarily centered on the inhibition of histone demethylases. This inhibition leads to a cascade of downstream events, including cell cycle arrest, modulation of key oncogenic signaling pathways, and, in some contexts, the induction of apoptosis.
Inhibition of Histone Demethylases
This compound selectively targets and inhibits the enzymatic activity of JmjC domain-containing histone demethylases.[6][7] This action prevents the removal of methyl groups from histone residues, leading to a state of histone hypermethylation.[7] For instance, treatment with this compound has been shown to recover the levels of H3K9me3 (trimethylated lysine 9 on histone H3) in cells where it was reduced.[7] This alteration in the epigenetic landscape leads to changes in gene expression, favoring the transcription of tumor suppressor genes and the repression of oncogenes.
Induction of Cell Cycle Arrest
A primary outcome of this compound treatment is the induction of cell cycle arrest, halting the proliferation of cancer cells.[1][6] The specific phase of arrest can be cell-type dependent.
-
G0/G1 Phase Arrest: In human umbilical vascular endothelial cells (HUVECs) and the U251 glioma cell line, this compound induces cell cycle arrest at the G0/G1 phase.[1][6] This is often mediated by the upregulation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][6] The increased expression of p21 leads to the inhibition of Cyclin-CDK complexes, such as Cyclin D-CDK4, which are essential for the G1/S transition.[6]
-
G2/M Phase Arrest: In contrast, the HOG glioma cell line, which has wild-type p53, exhibits G2/M phase arrest upon this compound treatment.[6][8] This is achieved through the p53-p21-Cyclin B-CDK1 axis, where this compound inhibits the activity of the Cyclin B-CDK1 complex.[6]
Modulation of Key Signaling Pathways
This compound's anti-proliferative effects are also mediated through the modulation of critical cancer-related signaling pathways.
-
p53/p21 Pathway: this compound treatment leads to an accumulation of p53 and p21 protein levels in a time- and dose-dependent manner.[1] This activation of the p53 pathway is a key driver of the observed cell cycle arrest.[1][6]
-
PI3K/AKT/mTOR Pathway: In glioma cells, this compound has been shown to suppress the PI3K/AKT/mTOR signaling cascade, which is crucial for cellular growth and proliferation.[6] It achieves this by decreasing the mRNA expression levels of key components of this pathway, including PDK1, AKT, and mTOR.[6] This effect is reinforced by this compound's dual-action inhibition of the histone demethylase JMJD2A, which is involved in the regulation of PDK1.[6][8]
Anti-Angiogenic Properties
Beyond its direct effects on tumor cells, this compound also exhibits potent anti-angiogenic activity.[1][2] It has been shown to inhibit angiogenesis induced by various cytokines such as VEGF, bFGF, and TNF-α in HUVEC cells.[1] Furthermore, it can inhibit capillary formation in the chick embryo chorioallantoic membrane (CAM) model without causing thrombosis or hemorrhage.[1][2]
Induction of Apoptosis
In certain cancer cell lines, such as the U266 and ARH77 multiple myeloma lines, this compound has been shown to induce apoptosis.[1]
Quantitative Data on Anti-proliferative Effects
The following tables summarize the quantitative data regarding the anti-proliferative efficacy of this compound across various cell lines and experimental conditions.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50/GI50 Values)
| Cell Line | Cancer Type | Parameter | Value (µM) | Exposure Time | Citation |
|---|---|---|---|---|---|
| HUVEC | N/A (Endothelial) | IC50 | 4 | 48/72 h | [1] |
| HepG2 | Liver Carcinoma | IC50 | 10 | 48/72 h | [1] |
| HeLa | Cervical Cancer | IC50 | 5 | 48/72 h | [1] |
| CHANG | N/A (Liver) | IC50 | 7.5 | 48/72 h | [1] |
| KYSE150 | Esophageal Carcinoma | GI50 | ~5.1 | 48 h |[7] |
Table 2: Effect of this compound on Cell Cycle Distribution in HUVECs
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |
|---|---|---|---|---|---|
| Control | 0 | Not Specified | Not Specified | Not Specified | [1] |
| this compound | 2 | 16.8% increase vs. control | 5.5% decrease vs. control | 6.1% decrease vs. control |[1] |
Table 3: Molecular Effects of this compound Treatment
| Cell Line | Treatment Condition | Molecular Target | Effect | Citation |
|---|---|---|---|---|
| HUVEC | 0, 1, 2 µM; 48 h | p53 mRNA | Increased expression | [1] |
| HUVEC | 0, 1, 2 µM; 48 h | p53 protein | Accumulation | [1] |
| HUVEC | 0, 1, 2 µM; 48 h | p21 protein | Accumulation | [1] |
| HUVEC | 0, 1, 2 µM; 48 h | Cyclin D1 protein | Suppressed expression | [1] |
| Glioma (U251, HOG) | Not Specified | PDK1, AKT, mTOR mRNA | Markedly decreased expression |[6] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the anti-proliferative properties of this compound.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells (e.g., HUVEC, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) and a vehicle control (e.g., DMSO).[1][9] Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[11]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 1, 2 µM) for a specified duration (e.g., 48 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and determine the percentage of cells in each phase.
Western Blot Analysis
This method is used to detect and quantify the levels of specific proteins.
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p21, Cyclin D1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action.
Caption: this compound-induced p53/p21 signaling pathway leading to cell cycle arrest.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound in glioma cells.
Caption: General experimental workflow for studying this compound's anti-proliferative effects.
Conclusion
This compound demonstrates significant anti-proliferative properties against a variety of cancer cell types through its primary action as an inhibitor of JmjC domain-containing histone demethylases. Its ability to induce cell cycle arrest, modulate critical oncogenic signaling pathways like p53/p21 and PI3K/AKT/mTOR, and inhibit angiogenesis underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development.[1][2][6] The data presented in this guide highlight the dose-dependent and cell-type-specific efficacy of this compound, providing a solid foundation for future investigations into its clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A histone demethylase inhibitor, this compound, inhibits angiogenesis in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression [mdpi.com]
- 4. Histone methyl-transferases and demethylases; can they link metabolism and transcription ? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Canonical Oncogenic Signaling Pathways in Cancer via DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Methylstat-Induced Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylstat, a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), has emerged as a significant small molecule in cancer research. By modulating the epigenetic landscape, this compound triggers robust anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced apoptosis and cell cycle arrest. It details the signaling pathways involved, presents quantitative data from key studies, and offers detailed experimental protocols for researchers investigating the therapeutic potential of this compound. The guide is intended to serve as a valuable resource for scientists in academic and industrial settings who are focused on epigenetic drug discovery and cancer biology.
Introduction to this compound: An Epigenetic Modulator
This compound is a cell-permeable methyl ester prodrug that is intracellularly hydrolyzed to its active form, a potent inhibitor of multiple JHDMs. These enzymes play a critical role in removing methyl groups from histone lysine residues, thereby regulating gene expression. Dysregulation of JHDM activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound's primary mechanism of action involves the inhibition of the JMJD2 subfamily of histone demethylases, leading to the hypermethylation of histone H3 on lysine 9 (H3K9) and other histone marks. This alteration in the histone code results in the transcriptional repression of oncogenes and the activation of tumor suppressor pathways, ultimately leading to apoptosis and cell cycle arrest.
Mechanism of Action: Inhibition of Histone Demethylases
This compound primarily targets the JMJD2 family of histone demethylases, which are responsible for removing methyl groups from H3K9 and H3K36. The active form of this compound chelates the Fe(II) ion in the active site of these enzymes, preventing them from demethylating their histone substrates. This leads to a global increase in histone methylation, altering chromatin structure and gene expression.
Key Molecular Targets of this compound:
| Target | IC50 (μM) |
| JMJD2A | ~4.3 |
| JMJD2C | ~3.4 |
| JMJD2E | ~5.9 |
| PHF8 | ~10 |
| JMJD3 | ~43 |
This compound-Induced Apoptosis
While the precise apoptotic signaling cascade initiated by this compound is still under active investigation, current evidence points towards the involvement of the intrinsic apoptotic pathway. A key link between this compound's epigenetic effects and the apoptotic machinery is the regulation of the Bcl-2 family of proteins and the activation of caspases.
Signaling Pathway
Inhibition of JMJD2 by this compound is hypothesized to de-repress the expression of pro-apoptotic BH3-only proteins, such as Bim and Puma. These proteins, in turn, activate the effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and the activation of the initiator caspase-9, which then cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A noteworthy connection is the identification of JMJD2C as a direct substrate of caspase-3. Cleavage of JMJD2C by caspase-3 abrogates its demethylase activity, suggesting a potential feedback loop that could amplify the apoptotic signal.
Quantitative Data
Quantitative data on this compound-induced apoptosis is still emerging. Studies have shown a significant increase in the apoptotic cell population in a dose- and time-dependent manner.
| Cell Line | Concentration | Time (h) | % Apoptotic Cells (Annexin V+) |
| U266 | 1.1 mM | 72 | Significant increase |
| ARH77 | 2.1 mM | 72 | Significant increase |
This compound-Induced Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in a cell-type-dependent manner, primarily at the G0/G1 or G2/M phases.[1] This arrest is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) and the downregulation of cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathway
The p53/p21 axis plays a central role in this compound-induced cell cycle arrest.[2] Inhibition of JHDMs by this compound leads to the upregulation of p53, which in turn transcriptionally activates the CKI p21. p21 then inhibits the activity of CDK2/cyclin E and CDK4/cyclin D1 complexes, preventing the G1/S transition.[3] In some cell types, this compound induces a G2/M arrest by downregulating the expression of key G2/M regulators such as cyclin B1 and CDK1.[1]
Quantitative Data
| Cell Line | Concentration (µM) | Time (h) | % G0/G1 | % S | % G2/M |
| U251 Glioma | 0 | 48 | 65.38 ± 0.93 | - | 23.20 ± 1.65 |
| 6 | 48 | 69.38 ± 0.47 | - | 18.92 ± 3.70 | |
| HOG Glioma | 0 | 48 | 67.52 ± 3.23 | - | 14.12 ± 7.81 |
| 4 | 48 | 53.28 ± 7.36 | - | 21.84 ± 4.34 | |
| HUVEC | 0 | 48 | - | - | - |
| 2 | 48 | 16.8% increase | 5.5% decrease | 6.1% decrease |
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-10 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with desired concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound.
-
Cell Harvesting: Harvest cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI solution (50 µg/mL) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blotting for Apoptosis and Cell Cycle Markers
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax, p53, p21, Cyclin D1, CDK4, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Conclusion and Future Directions
This compound is a promising epigenetic drug candidate that exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest. Its ability to modulate the activity of histone demethylases provides a powerful tool for reprogramming the cancer epigenome. This guide has provided a detailed overview of the current understanding of this compound's mechanisms of action, supported by quantitative data and experimental protocols.
Future research should focus on several key areas:
-
Elucidating the complete apoptotic pathway: Identifying the specific BH3-only proteins and other Bcl-2 family members regulated by this compound is crucial.
-
In vivo efficacy: Translating the promising in vitro findings to preclinical animal models is a critical next step.
-
Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies.
-
Biomarker discovery: Identifying biomarkers that predict sensitivity to this compound will be essential for patient stratification in future clinical trials.
By addressing these questions, the full therapeutic potential of this compound as a novel epigenetic cancer therapy can be realized.
References
The Discovery and Chemical Structure of Methylstat: A Technical Guide
Published: November 10, 2025
Abstract: This document provides a comprehensive technical overview of Methylstat, a pivotal small molecule inhibitor in the field of epigenetics. It details the discovery, chemical properties, and mechanism of action of this compound, with a focus on its role as a selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information through structured data, detailed experimental protocols, and explanatory diagrams.
Introduction
This compound is a cell-permeable methyl ester prodrug that has emerged as a significant tool for studying the roles of histone demethylases in various biological processes.[1][2] Its active form, a hydroxamic acid, is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase (JMJD) family.[3] This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression, chromatin structure, and cellular differentiation.[3][4] The dysregulation of these enzymes has been implicated in numerous diseases, including cancer, making them attractive therapeutic targets.[5]
Discovery of this compound
This compound was first described in a 2011 publication in the Journal of the American Chemical Society by Luo et al. The development of this compound was the result of a structure-based design approach, targeting the active site of JmjC domain-containing histone demethylases.[1][2][3] The researchers aimed to create a molecule that could selectively inhibit this enzyme family to probe their cellular functions.
The design strategy involved creating a molecule that mimics the substrate of the enzyme. The final compound, this compound, is a prodrug that, once inside the cell, is hydrolyzed to its active carboxylic acid form, which then effectively inhibits the target demethylases.[1]
Chemical Structure and Properties
This compound is characterized by a complex chemical structure that enables its function as a targeted inhibitor.
| Property | Value | Source |
| IUPAC Name | methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | [2] |
| Molecular Formula | C28H31N3O6 | [1][2][6] |
| Molecular Weight | 505.6 g/mol | [2][6] |
| CAS Number | 131077-95-2 | [2][6] |
| Appearance | White to beige powder | [6] |
| Solubility | Soluble in DMSO (>5 mg/mL) | [6] |
Mechanism of Action
This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body. Its primary mechanism of action is the inhibition of Jumonji C domain-containing histone demethylases (JHDMs).[7][8]
The process can be summarized in the following steps:
-
Cellular Uptake: As a methyl ester, this compound has favorable cell permeability, allowing it to readily cross cell membranes.[1]
-
Conversion to Active Form: Inside the cell, esterases hydrolyze the methyl ester group of this compound to a carboxylic acid. This active form is a potent chelator of the Fe(II) ion in the active site of JmjC demethylases.
-
Enzyme Inhibition: The active form of this compound binds to the catalytic site of JmjC histone demethylases, preventing them from demethylating their histone substrates.[3] This leads to a state of histone hypermethylation.[1][9]
This inhibitory action has been shown to affect various cellular processes, including inducing cell cycle arrest and apoptosis in cancer cells.[7][10]
Caption: A diagram illustrating the cellular uptake and mechanism of action of this compound.
Quantitative Biological Activity
The inhibitory activity of this compound and its active acid form has been quantified against various cell lines and enzymes.
| Target | Assay | Value | Cell Line/Enzyme | Source |
| Cell Growth | GI50 | 5.1 µM | KYSE150 (Esophageal Cancer) | [1][11][12] |
| JMJD2A | IC50 | ~4.3 µM | In vitro assay | [1][9] |
| JMJD2C | IC50 | ~3.4 µM | In vitro assay | [1][9] |
| JMJD2E | IC50 | ~5.9 µM | In vitro assay | [1][9] |
| PHF8 | IC50 | ~10 µM | In vitro assay | [1][9] |
| JMJD3 | IC50 | ~43 µM | In vitro assay | [1][9] |
| H3K4me3 Hypermethylation | EC50 | 10.3 µM | KYSE150 | [1][9] |
| H3K9me3 Hypermethylation | EC50 | 8.6 µM | KYSE150 | [1][9] |
| H3K4me3 Hypermethylation | EC50 | 6.7 µM | MCF-7 | [1][9] |
| H3K9me3 Hypermethylation | EC50 | 6.3 µM | MCF-7 | [1][9] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of glioma cells.
Materials:
-
U251 and HOG glioma cell lines
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed U251 and HOG cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 4, 8 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: A workflow diagram of the MTT assay for determining cell viability.
Western Blot Analysis for Cell Cycle Proteins
This protocol is used to analyze the expression of cell cycle-related proteins in glioma cells treated with this compound.
Materials:
-
Treated and untreated glioma cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B, anti-CDK1)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
Caption: A workflow diagram of the Western blot analysis for protein expression.
Conclusion
This compound is a well-characterized and selective inhibitor of JmjC domain-containing histone demethylases, discovered through a rational, structure-based design. Its ability to permeate cells and induce histone hypermethylation has made it an invaluable tool for studying the epigenetic regulation of gene expression. The quantitative data on its biological activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the roles of histone demethylases in health and disease.
References
- 1. A selective inhibitor and probe of the cellular functions of Jumonji C domain-containing histone demethylases. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 2. A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. A histone demethylase inhibitor, this compound, inhibits angiogenesis in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] A histone demethylase inhibitor, this compound, inhibits angiogenesis in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 12. This compound, jumonji C domain-containing histone demethylase inhibitor (CAS 1310877-95-2) | Abcam [abcam.com]
Preliminary Efficacy of Methylstat in Cancer Cell Lines: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of preliminary studies on Methylstat (also known as GS-4059), a potent histone demethylase inhibitor, across various cancer cell lines. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, efficacy, and the signaling pathways it modulates. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the reported findings.
Executive Summary
This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines, including glioma, esophageal carcinoma, and multiple myeloma. Its primary mechanism of action involves the inhibition of Jumonji C (JmjC) domain-containing histone demethylases, leading to alterations in gene expression that govern cell cycle progression and apoptosis. Notably, this compound has been shown to induce cell cycle arrest, primarily at the G1 or G2/M phase, and trigger apoptosis in susceptible cancer cell lines. The modulation of key signaling pathways, including the p53/p21 and AKT/mTOR pathways, appears to be central to its anti-tumor activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Reference |
| U251 | Glioblastoma | IC50 | Not explicitly stated, but effective concentrations are in the low µM range. | [1][2] |
| HOG | Glioblastoma | IC50 | Not explicitly stated, but effective concentrations are in the low µM range. | [1][2] |
| KYSE150 | Esophageal Carcinoma | GI50 | 5.1 µM | |
| HUVEC | - | IC50 | 4 µM | |
| HepG2 | Hepatocellular Carcinoma | IC50 | 10 µM | |
| HeLa | Cervical Cancer | IC50 | 5 µM | |
| CHANG | - | IC50 | 7.5 µM | |
| U266 | Multiple Myeloma | IC50 | 2.2 mM | [3] |
| ARH77 | Multiple Myeloma | IC50 | 4.2 mM | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in Glioma Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| U251 | Control | 65.38 ± 0.93 | Not specified | 23.20 ± 1.65 | [1] |
| U251 | 6 µM this compound (48h) | 69.38 ± 0.47 | Not specified | 18.92 ± 3.70 | [1] |
| HOG | Control | Not specified | Not specified | Not specified | [1] |
| HOG | 4 µM this compound (48h) | Increased G2 arrest observed | Not specified | Increased G2 arrest observed | [1] |
Table 3: Effect of this compound on Protein Expression in Glioma Cell Lines
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| U251 | This compound | p53 | Upregulation | [1] |
| U251 | This compound | p21 | Upregulation | [1] |
| U251 | This compound | CDK4 | Downregulation | [1] |
| U251 | This compound | Cyclin A | Downregulation | [1] |
| U251 | This compound | Cyclin D | Downregulation | [1] |
| HOG | This compound | p53 | Upregulation | [1] |
| HOG | This compound | p21 | Upregulation | [1] |
| HOG | This compound | CDK1 | Downregulation | [1] |
| HOG | This compound | CDC25C | Downregulation | [1] |
| HOG | This compound | Cyclin B | Downregulation | [1] |
| U251 & HOG | This compound | JMJD2A | Downregulation | [1] |
| U251 & HOG | This compound | PDK1 | Downregulation | [1] |
| U251 & HOG | This compound | AKT | Downregulation | [1] |
| U251 & HOG | This compound | mTOR | Downregulation | [1] |
Signaling Pathways Modulated by this compound
This compound has been shown to impact critical signaling pathways involved in cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from studies on multiple myeloma and glioma cell lines.[1][3]
Objective: To determine the cytotoxic and anti-proliferative effects of this compound.
Materials:
-
Cancer cell lines (e.g., U266, ARH77, U251, HOG)
-
Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate the cells overnight to allow for attachment (for adherent cells).
-
Treat the cells with increasing concentrations of this compound (e.g., 1-40 µM for multiple myeloma cells; 0-6 µM for glioma cells) or vehicle control.
-
Incubate for the desired time periods (e.g., 48 and 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
A Deep Dive into Jumonji C Domain-Containing Histone Demethylases: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on Jumonji C (JmjC) domain-containing histone demethylases. It covers their core biochemical principles, enzymatic activity, and crucial roles in cellular signaling, offering a valuable resource for researchers in epigenetics and professionals in drug development. This guide presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to illustrate complex biological processes.
Introduction to JmjC Domain-Containing Histone Demethylases
Jumonji C (JmjC) domain-containing proteins are a large and diverse superfamily of enzymes primarily known for their histone lysine demethylase (KDM) activity.[1][2] These enzymes play a pivotal role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby dynamically modulating chromatin structure and gene expression.[3] Unlike the flavin adenine dinucleotide (FAD)-dependent LSD family of demethylases, JmjC domain-containing enzymes are non-heme iron(II) and α-ketoglutarate (α-KG)-dependent dioxygenases.[3] This distinct catalytic mechanism allows them to remove mono-, di-, and trimethylation marks from histone lysines.[4]
The dysregulation of JmjC demethylases has been implicated in a variety of human diseases, including cancer and developmental disorders, making them attractive targets for therapeutic intervention.[4] Understanding their fundamental biology is therefore of paramount importance for the development of novel therapeutic strategies.
Catalytic Mechanism and Structure
The catalytic activity of JmjC histone demethylases resides within the highly conserved JmjC domain, which adopts a characteristic double-stranded β-helix fold.[5] The active site coordinates an Fe(II) ion and the co-substrate α-ketoglutarate.[3] The demethylation reaction proceeds through an oxidative mechanism where molecular oxygen is utilized to hydroxylate the methyl group on the target lysine residue. This hydroxylation is coupled with the oxidative decarboxylation of α-ketoglutarate to succinate and CO2. The resulting unstable hydroxymethyl-lysine intermediate spontaneously decomposes, releasing formaldehyde and the demethylated lysine.[4]
Classification and Substrate Specificity
The human genome encodes for over 30 JmjC domain-containing proteins, which are classified into several subfamilies based on sequence homology and domain architecture. Each subfamily exhibits distinct substrate specificities, targeting different lysine residues on various histone tails. This specificity is crucial for their diverse biological functions.
| Subfamily | Members (Examples) | Primary Histone Targets | Methylation States Removed |
| KDM2/JHDM1 | KDM2A, KDM2B | H3K36 | me1/me2 |
| KDM3/JHDM2 | KDM3A, KDM3B | H3K9 | me1/me2 |
| KDM4/JMJD2 | KDM4A, KDM4B, KDM4C, KDM4D | H3K9, H3K36, H1.4K26 | me2/me3 |
| KDM5/JARID | KDM5A, KDM5B, KDM5C, KDM5D | H3K4 | me2/me3 |
| KDM6 | KDM6A (UTX), KDM6B (JMJD3) | H3K27 | me2/me3 |
| KDM7 | KDM7A, KDM7B (PHF8), KDM7C | H3K9, H3K27 | me1/me2 |
| JMJD6 | JMJD6 | H3R2, H4R3 (arginine demethylase) | me2 (asymmetric) |
Quantitative Data on JmjC Demethylase Activity
The enzymatic activity of JmjC demethylases can be characterized by their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat). These values provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. Additionally, the half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of small molecule inhibitors.
Kinetic Parameters of Selected JmjC Demethylases
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Reference |
| KDM4A | H3(1-15)K9me3 peptide | 23.2 ± 4.3 | - | [6] |
| KDM4A | α-ketoglutarate | 24.7 ± 6.7 | - | [6] |
| KDM4A | Oxygen | 173 ± 23 | - | [6] |
| JMJD2A | H3K9me3 peptide | 104 ± 16 | - | [7] |
| JMJD2C | H3K9me3 peptide | 76 ± 11 | - | [7] |
| JMJD2E | H3K9me3 peptide | 224 ± 15 | - | [7] |
| KDM4A | H3K9me3 peptide | 33.2 | 0.145 | [8] |
| KDM4A | H3K36me3 peptide | 54.4 | 0.166 | [8] |
| KDM4A | H3K27me3 peptide | 129 | 0.038 | [8] |
Note: Kinetic parameters can vary depending on the specific assay conditions and substrate used.
IC50 Values of Common JmjC Demethylase Inhibitors
| Inhibitor | Target Enzyme(s) | IC50 (μM) | Reference |
| N-Oxalylglycine | Pan-JmjC | Broad, low potency | [9] |
| 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | Pan-JmjC | Broad, low potency | [9] |
| GSK-J1 | KDM6A/B | 0.023 (JMJD3) | - |
| IOX1 | Pan-JmjC | ~1 (JMJD2E) | - |
| JIB-04 | Pan-JmjC | 0.23 (JMJD2C) | - |
Note: IC50 values are highly dependent on the assay conditions.
Experimental Protocols
The study of JmjC histone demethylases relies on robust and sensitive in vitro and in-cell assays. Two commonly employed methods are mass spectrometry-based assays and formaldehyde dehydrogenase-coupled assays.
MALDI-TOF Mass Spectrometry-Based Demethylase Assay
This method directly measures the change in mass of a histone peptide substrate upon demethylation. It is a highly specific and quantitative assay.
Protocol Outline:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid).
-
Add the purified recombinant JmjC demethylase (e.g., 1-5 µM).
-
Add the methylated histone peptide substrate (e.g., 20-50 µM).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).
-
-
Sample Preparation for MALDI-TOF:
-
Mix the quenched reaction sample with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.[10]
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.
-
Analyze the spectra to determine the relative abundance of the methylated and demethylated peptide peaks. The mass difference between these peaks corresponds to the mass of one or more methyl groups (14 Da per methyl group).
-
Formaldehyde Dehydrogenase-Coupled Demethylase Assay
This is a continuous, fluorescence-based assay that measures the production of formaldehyde, a byproduct of the JmjC demethylation reaction.
Protocol Outline:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid).
-
Add formaldehyde dehydrogenase (FDH) and NAD⁺ to the buffer.[11]
-
Add the purified recombinant JmjC demethylase.
-
Add the methylated histone peptide substrate to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the reaction plate in a fluorescence plate reader.
-
Monitor the increase in NADH fluorescence over time (Excitation: 340 nm, Emission: 460 nm). The rate of fluorescence increase is proportional to the rate of formaldehyde production and thus the demethylase activity.[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence curve.
-
JmjC Demethylases in Cellular Signaling Pathways
JmjC demethylases are integral components of various signaling pathways, where they regulate the expression of key genes involved in cell cycle control, apoptosis, and differentiation. Their roles in the p53 and p16/pRb tumor suppressor pathways are particularly well-studied.
The p53 Pathway
The tumor suppressor p53 is a critical regulator of the cellular response to stress, including DNA damage. Several JmjC demethylases have been shown to interact with and modulate the p53 pathway. For instance, JMJD3 (KDM6B) can be recruited to p53 target genes, and this interaction is dependent on the p53 tetramerization domain.[1][2] Upon DNA damage, JMJD3 is upregulated and binds to p53 responsive elements.[2] It is proposed that JMJD3 removes the repressive H3K27me3 mark at these sites, facilitating the recruitment of transcriptional co-activators and enabling the expression of p53 target genes like p21 (CDKN1A), which leads to cell cycle arrest.[2][12] Conversely, JMJD5 has been shown to interact with the p53 DNA-binding domain and negatively regulate its activity.[12]
The p16/pRb Pathway
The p16/pRb pathway is another critical tumor suppressor axis that controls the G1-S transition of the cell cycle. JmjC demethylases, such as KDM5B, have been shown to influence this pathway. Overexpression of KDM5B is observed in various cancers and has been linked to increased cell proliferation.[13] KDM5B can regulate the expression of E2F transcription factors, which are key downstream effectors of the pRb pathway.[13] By modulating the methylation status of histone H3 at the promoters of E2F target genes, KDM5B can influence their expression and thereby control cell cycle progression.[13]
References
- 1. The histone lysine demethylase JMJD3/KDM6B is recruited to p53 bound promoters and enhancer elements in a p53 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Histone Lysine Demethylase JMJD3/KDM6B Is Recruited to p53 Bound Promoters and Enhancer Elements in a p53 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis by the JmjC histone demethylase KDM4A integrates substrate dynamics, correlated motions and molecular orbital control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 8. Studies on the catalytic domains of multiple JmjC oxygenases using peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. manoa.hawaii.edu [manoa.hawaii.edu]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. JMJD5 interacts with p53 and negatively regulates p53 function in control of cell cycle and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methylstat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylstat is a cell-permeable methyl ester prodrug of a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). By inhibiting these enzymes, this compound leads to the hypermethylation of histone lysines, subsequently altering gene expression.[1][2] This activity makes this compound a valuable tool for studying the role of histone demethylation in various biological processes, including cell cycle regulation, proliferation, and angiogenesis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer and other cell lines.
Mechanism of Action
This compound primarily targets the JMJD2/KDM4 family of histone demethylases, which are responsible for removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[3] Inhibition of JMJD2A, for instance, has been shown to suppress the proliferation of glioma cells.[3] The downstream effects of this compound are cell-type dependent but often involve the modulation of key signaling pathways. Two prominent pathways affected are:
-
p53/p21 Pathway: this compound treatment can lead to an accumulation of p53 and p21 proteins, resulting in cell cycle arrest.[4]
-
JMJD2A/PDK1/AKT/mTOR Pathway: By inhibiting JMJD2A, this compound can reduce the expression of its downstream targets, including PDK1, AKT, and mTOR, leading to decreased cell proliferation.[3][5]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound across various cell lines and experimental conditions.
Table 1: In Vitro Inhibitory Concentrations (IC50/GI50) of this compound
| Cell Line | Cell Type | Assay | IC50/GI50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 4 | [4] |
| HepG2 | Human Liver Carcinoma | MTT | 10 | [4] |
| HeLa | Human Cervical Carcinoma | MTT | 5 | [4] |
| CHANG | Human Liver Cells | MTT | 7.5 | [4] |
| KYSE150 | Esophageal Cancer | Growth Inhibition | 5.1 | [1][2] |
| U266 | Human Myeloma | Apoptosis | 1.1 - 2.2 (mM) | [4] |
| ARH77 | Human Myeloma | Apoptosis | 2.1 - 4.2 (mM) | [4] |
Table 2: Effective Concentrations (EC50) of this compound for Histone Hypermethylation
| Cell Line | Histone Mark | EC50 (µM) | Reference |
| KYSE150 | H3K4me3 | 10.3 | [1][2] |
| KYSE150 | H3K9me3 | 8.6 | [1][2] |
| MCF-7 | H3K4me3 | 6.7 | [1][2] |
| MCF-7 | H3K9me3 | 6.3 | [1][2] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10 mM.
-
For a 10 mM stock solution, dissolve 5.056 mg of this compound (MW: 505.6 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is stable for at least 6 months.[4]
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on DNA content.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels of key signaling molecules upon this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-JMJD2A, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for other assays.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Angiogenesis Assay (Tube Formation Assay)
This in vitro assay assesses the effect of this compound on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Matrigel or other basement membrane extract
-
96-well plates, pre-chilled
-
This compound stock solution
-
VEGF (optional, as a pro-angiogenic stimulus)
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a density of 1-2 x 10^5 cells/mL.
-
Prepare the treatment conditions by adding this compound and/or VEGF to the cell suspension.
-
Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically under a microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the area covered by tubes using image analysis software.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This protocol measures changes in the mRNA levels of target genes following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target and reference genes (see Table 3)
-
Real-time PCR system
Protocol:
-
Treat cells with this compound as previously described.
-
Harvest cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing cDNA, qPCR master mix, and forward and reverse primers.
-
Perform the qPCR reaction in a real-time PCR system using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable reference gene (e.g., GAPDH or β-actin).
Table 3: Validated qPCR Primer Sequences
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| p21 (CDKN1A) | Human | TGGAGACTCTCAGGGTCGAAA | GGCGTTTGGAGTGGTAGAAATC | [3] |
| p21 (CDKN1A) | Mouse | CGAGAACGGTGGAACTTTGAC | CAGGGCTCAGGTAGACCTTG | [3] |
| Cyclin B1 (CCNB1) | Human | GACCTGTGTCAGGCTTTCTCTG | GGTATTTTGGTCTGACTGCTTGC | [6] |
| CDK1 | Human | GGAAACCAGGAAGCCTAGCATC | GGATGATTCAGTGCCATTTTGCC | [7] |
| CDK1 | Mouse | CATGGACCTCAAGAAGTACCTGG | CAAGTCTCTGTGAAGAACTCGCC | [8] |
| JMJD2A (KDM4A) | Human | TGCGGCAAGTTGAGGATGGTCT | GCTGCTTGTTCTTCCTCCTCATC | |
| PDK1 | Human | CATGTCACGCTGGGTAATGAGG | CTCAACACGAGGTCTTGGTGCA | |
| PDK1 | Mouse | CCACTGAGGAAGATCGACAGAC | AGAGGCGTGATATGGGCAATCC | [3] |
| AKT1 | Human | TGGACTACCTGCACTCGGAGAA | GTGCCGCAAAAGGTCTTCATGG | |
| AKT1 | Mouse | GGACTACTTGCACTCCGAGAAG | CATAGTGGCACCGTCCTTGATC | |
| MTOR | Human | AGCATCGGATGCTTAGGAGTGG | CAGCCAGTCATCTTTGGAGACC | |
| MTOR | Mouse | AGAAGGGTCTCCAAGGACGACT | GCAGGACACAAAGGCAGCATTG | [2] |
| GAPDH | Human | GGCAAATTCAACGGCACAGT | AGATGGTGATGGGCTTCCC | [3] |
| GAPDH | Mouse | GCCTGCTTCACCACCTTCT | CCCCAATGTGTCCGTCGTG | [3] |
Conclusion
This compound is a versatile tool for investigating the epigenetic regulation of cellular processes. The protocols outlined in these application notes provide a comprehensive framework for researchers to study the effects of this compound on cell viability, cell cycle progression, protein and gene expression, and angiogenesis. By utilizing these detailed methodologies, scientists can further elucidate the therapeutic potential of targeting histone demethylases in various diseases.
References
- 1. origene.com [origene.com]
- 2. tw.sinobiological.com [tw.sinobiological.com]
- 3. origene.com [origene.com]
- 4. PDK1, Human pyruvate dehydrogenase kinase, isozyme 1, Real Time PCR Primer Set | RealTimePrimers | Biomol.com [biomol.com]
- 5. jp.sinobiological.com [jp.sinobiological.com]
- 6. origene.com [origene.com]
- 7. origene.com [origene.com]
- 8. Identification of the histone lysine demethylase KDM4A/JMJD2A as a novel epigenetic target in M1 macrophage polarization induced by oxidized LDL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Histone Methylation After Methylstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation of specific lysine and arginine residues on histone tails is dynamically controlled by histone methyltransferases (HMTs) and histone demethylases (HDMs). Aberrant histone methylation patterns have been implicated in the pathogenesis of various diseases, including cancer.
Methylstat (also known as Valemetostat) is a potent, orally bioavailable dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][4][5] By inhibiting EZH1 and EZH2, this compound leads to a global reduction in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[1][6]
These application notes provide a comprehensive guide for researchers to assess the impact of this compound treatment on histone methylation, specifically focusing on H3K27me3, using Western blot analysis. The protocols detailed below cover cell culture and treatment, histone extraction, and Western blotting procedures.
Data Presentation
The following tables summarize the quantitative effects of EZH1/EZH2 inhibitors, including compounds with similar mechanisms to this compound, on H3K27me3 levels in various cancer cell lines. This data, derived from densitometric analysis of Western blots, demonstrates the dose-dependent reduction of this repressive histone mark.
Table 1: Effect of EZH2 Inhibitor CPI-360 on Global H3K27me3 Levels in KARPAS-422 Cells [7]
| Treatment Duration | CPI-360 Concentration (µM) | Reduction in H3K27me3 Levels |
| 4 days | 1.5 | Visible reduction |
| 8 days | 1.5 | Further reduction |
Table 2: Effect of EZH2 Inhibitor GSK126 on Global H3K27me3 Levels in PC9 Cells [7]
| Treatment Duration | GSK126 Concentration (µM) | Reduction in H3K27me3 Levels |
| 5 days | 1.0 | Significant reduction |
Table 3: Effect of EZH1/2 Inhibitor UNC1999 on H3K27me3 Levels in Uveal Melanoma Cells [4]
| Cell Line | UNC1999 Concentration | Effect on H3K27me3 |
| OMM1 | Not specified | Decrease |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
References
- 1. Mechanisms of action and resistance in histone methylation-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valemetostat Data at EHA Shows Promising Durable Tumor Response in Patients with Peripheral T-Cell Lymphoma and Adult T-Cell Leukemia/Lymphoma - BioSpace [biospace.com]
- 4. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. eurekalert.org [eurekalert.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Performing a Cell Viability Assay with Methylstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylstat is a selective, cell-permeable inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2A.[1][2] Histone methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is implicated in various diseases, including cancer.[3][4] this compound exerts its effects by inducing cell cycle arrest and inhibiting proliferation in various cancer cell lines.[5][6] This document provides a detailed protocol for assessing cell viability and anti-proliferative effects of this compound using a standard colorimetric assay, summarizes its impact on different cell lines, and illustrates its mechanism of action.
Mechanism of Action
This compound primarily functions by inhibiting histone demethylases, leading to alterations in gene expression that control cell cycle progression. Its mechanism involves the modulation of key signaling pathways:
-
p53/p21 Pathway: this compound treatment can lead to an increase in p53 and p21 protein levels.[5] The tumor suppressor p21 inhibits Cyclin-CDK complexes, which are essential for cell cycle progression, leading to cell cycle arrest.[1] This arrest can occur at the G1 or G2/M phase, depending on the cell type and its p53 status.[1][6]
-
PI3K/AKT/mTOR Pathway: In glioma cells, this compound has been shown to suppress the PI3K/AKT/mTOR signaling cascade.[1] It achieves this by inhibiting the histone demethylase JMJD2A, which in turn reduces the expression of PDK1, a key activator of AKT.[1] Downregulation of this pathway is crucial for inhibiting cell growth and proliferation.[1]
Data Summary: Effects of this compound on Cell Viability
This compound has demonstrated dose-dependent anti-proliferative effects across various cell lines. The following table summarizes key quantitative data from published studies.
| Cell Line | Cell Type | Assay Type | Concentration Range | Incubation Time | Observed Effect (IC50 / GI50) | Citation |
| U251 | Human Glioma | CCK-8 | 0–8 µM | 24, 48, 72 h | Dose-dependent inhibition of proliferation; G1 phase arrest. | [1] |
| HOG | Human Glioma | CCK-8 | 0–8 µM | 24, 48, 72 h | Dose-dependent inhibition of proliferation; G2 phase arrest. | [1] |
| KYSE-150 | Esophageal Cancer | Not Specified | Up to 10 µM | 48 h | GI50: 5.1 µM | [2][5] |
| HUVEC | Endothelial Cells | MTT | 0–5 µM | 72 h | IC50: 4 µM; G0/G1 phase arrest. Low cytotoxicity at 1-2 µM. | [5][7] |
| HepG2 | Liver Cancer | MTT | 0–5 µM | 72 h | IC50: 10 µM | [7] |
| HeLa | Cervical Cancer | MTT | 0–5 µM | 72 h | IC50: 5 µM | [7] |
| CHANG | Liver Cells | MTT | 0–5 µM | 72 h | IC50: 7.5 µM | [7] |
| U266 | Multiple Myeloma | Not Specified | 1.1, 2.2 mM | 72 h | Significant apoptosis induced. | [5] |
| ARH77 | Multiple Myeloma | Not Specified | 2.1, 4.2 mM | 72 h | Significant apoptosis induced. | [5] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted for determining the effect of this compound on the viability of adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[7] This method measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
Materials
-
This compound (store as per manufacturer's instructions)
-
Cell line of interest (e.g., U251, HUVEC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or pure DMSO/isopropanol)[10]
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding:
-
Harvest and count cells from a healthy culture (viability >90%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "medium only" (background control) and "untreated cells" (vehicle control).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[7]
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium from a stock solution. A typical concentration range could be 0, 1, 2, 4, 6, and 8 µM.[1]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilution or vehicle control medium to each well.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Correct for Background: Subtract the average OD of the "medium only" wells from all other readings.
-
Calculate Percentage Viability: Determine the viability of treated cells relative to the untreated control using the following formula:
-
% Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Untreated Cells) x 100
-
-
Determine IC50: Plot the % Cell Viability against the log of this compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of this compound required to inhibit cell viability by 50%.
Interpretation of Results
A dose-dependent decrease in absorbance correlates with reduced metabolic activity, indicating lower cell viability or proliferation.[1] This suggests that this compound is effective at inhibiting cell growth. The IC50 value provides a quantitative measure of the compound's potency for a specific cell line. Results may vary between cell lines due to differences in their genetic background, such as p53 status, which can influence sensitivity to this compound.[1] It is important to note that while this assay reflects metabolic activity as a proxy for viability, it does not distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[11] Further assays, such as apoptosis or cell cycle analysis, can provide deeper insights into the specific mechanism of action.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 3. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statins impact on epigenetics of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 细胞活力和增殖测定 [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. protocols.io [protocols.io]
- 11. Cell viability assays | Abcam [abcam.com]
Experimental Design for In Vivo Studies with Methylstat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylstat is a potent, cell-permeable inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). Its ability to modulate histone methylation makes it a valuable tool for investigating the role of epigenetics in various biological processes, including cancer. This document provides detailed application notes and protocols for designing and conducting in vivo studies using this compound, with a focus on xenograft models.
Introduction to this compound
This compound is a synthetic small molecule that acts as a prodrug, being converted to its active acid form within the cell. It competitively inhibits JHDMs, leading to an increase in histone methylation, particularly on histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). This epigenetic modification can alter gene expression, leading to various cellular outcomes such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Mechanism of Action:
This compound primarily targets the JmjC domain of histone demethylases. By inhibiting these enzymes, it prevents the removal of methyl groups from histones. This leads to a hypermethylated state at specific lysine residues on histone tails, which is generally associated with transcriptional repression. One of the key pathways affected by this compound is the p53/p21 pathway, leading to cell cycle arrest.[1][2] Additionally, this compound has been shown to downregulate the PI3K/AKT/mTOR signaling pathway by reducing the expression of JMJD2A and its downstream targets.
Key Signaling Pathways Affected by this compound
The inhibitory action of this compound on JmjC histone demethylases triggers a cascade of events impacting several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Experimental Design for In Vivo Studies
A well-designed in vivo study is crucial for evaluating the therapeutic potential and toxicity of this compound. The following sections outline key considerations and protocols.
Animal Models
The choice of animal model is critical and depends on the research question. For cancer studies, immunodeficient mice are commonly used for xenograft models.
-
Nude Mice (nu/nu): T-cell deficient, suitable for the engraftment of many human cancer cell lines.
-
SCID (Severe Combined Immunodeficiency) Mice: Deficient in both T and B cells, allowing for the engraftment of a wider range of cell lines and patient-derived xenografts (PDXs).
-
NSG (NOD-scid IL2Rgamma-null) Mice: Highly immunodeficient, providing the best engraftment rates for PDXs and hematopoietic stem cells.
Tumor Models
-
Subcutaneous Xenografts: Human cancer cells are injected subcutaneously into the flank of the mouse. This model is straightforward for monitoring tumor growth and response to treatment.
-
Orthotopic Xenografts: Cancer cells are implanted into the corresponding organ of origin in the mouse. This model more accurately reflects the tumor microenvironment and metastatic potential.
-
Patient-Derived Xenografts (PDXs): Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are believed to better recapitulate the heterogeneity and drug response of the original tumor.[3]
Dosing and Administration
Formulation:
This compound is a powder that requires solubilization for in vivo administration. A common formulation is:
-
Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[4]
-
Preparation: Dissolve this compound in DMSO first, then add PEG300, followed by Tween 80, and finally saline. Sonicate if necessary to achieve a clear solution. It is recommended to prepare the formulation fresh before each administration.
Route of Administration:
-
Intraperitoneal (IP) Injection: A common route for preclinical studies, allowing for systemic delivery.
-
Oral Gavage (PO): Can be used if the compound has sufficient oral bioavailability.
-
Intravenous (IV) Injection: Provides immediate and complete systemic exposure.
Dosage and Schedule:
The optimal dose and schedule will need to be determined empirically for each tumor model. Based on available data and general practice with similar inhibitors, a starting point could be in the range of 10-50 mg/kg, administered daily or every other day. A maximum tolerated dose (MTD) study is recommended to determine the highest dose that can be administered without causing unacceptable toxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study with this compound in a subcutaneous xenograft model.
Detailed Experimental Protocols
Protocol for Subcutaneous Xenograft Model
-
Cell Preparation: Culture human cancer cells (e.g., HCT116, A549) under standard conditions. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Anesthetize 6-8 week old immunodeficient mice. Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment:
-
Control Group: Administer the vehicle solution intraperitoneally daily.
-
Treatment Group: Administer this compound (e.g., 20 mg/kg) dissolved in the vehicle solution intraperitoneally daily.
-
-
Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Observe the mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or after a fixed duration of treatment.
-
Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR) and another portion fixed in formalin for immunohistochemistry.
Protocol for Angiogenesis Inhibition (Chick Chorioallantoic Membrane - CAM Assay)
While not a mammalian model, the CAM assay is a rapid and cost-effective in vivo model to assess angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Treatment Application: On day 7, place a sterile filter paper disc soaked with this compound (or vehicle control) onto the CAM.
-
Observation: After 48-72 hours of incubation, observe the CAM for changes in blood vessel formation around the filter disc. Angiogenesis can be quantified by counting the number of blood vessel branches. A study has shown that this compound can inhibit capillary formation in the CAM assay.[1]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight (g) (Mean ± SEM) |
| Vehicle Control | 10 | 125 ± 10 | 1850 ± 150 | - | 22.5 ± 0.5 |
| This compound (20 mg/kg) | 10 | 128 ± 12 | 850 ± 90 | 54 | 21.8 ± 0.6 |
Table 2: In Vivo Toxicity Assessment of this compound
| Treatment Group | N | Maximum Body Weight Loss (%) | Clinical Signs of Toxicity |
| Vehicle Control | 10 | < 5% | None observed |
| This compound (20 mg/kg) | 10 | ~5-7% | Mild, transient lethargy post-injection |
| This compound (50 mg/kg) | 5 | > 15% | Significant lethargy, ruffled fur |
Conclusion
This compound is a promising epigenetic modulator with demonstrated in vivo activity. The protocols and guidelines presented in this document provide a framework for designing and executing robust preclinical studies to further evaluate its therapeutic potential. Careful consideration of animal models, tumor types, and dosing regimens is essential for obtaining meaningful and reproducible results. Further studies are warranted to explore the full potential of this compound in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest [mdpi.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Histone Demethylase | TargetMol [targetmol.com]
Application Note: Quantitative Analysis of Gene Expression Changes Induced by the Histone Demethylase Inhibitor, Methylstat, using Real-Time qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epigenetic modifications, such as histone methylation, are critical regulators of gene expression and are frequently dysregulated in diseases like cancer.[1] Histone demethylases are enzymes that remove methyl groups from histones, and their inhibition presents a promising therapeutic strategy.[2][3] Methylstat is a cell-permeable, small-molecule inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases (e.g., JMJD2A).[4][5][6][7] By preventing the removal of histone methyl marks, this compound can induce histone hypermethylation, leading to changes in chromatin structure and the expression of downstream target genes.[6][7][8]
This application note provides a detailed protocol for using this compound to modulate gene expression in a cellular context and subsequently quantify these changes using reverse transcription quantitative polymerase chain reaction (RT-qPCR). We describe a model experiment in human glioma cells, where this compound treatment has been shown to induce cell cycle arrest by upregulating tumor suppressor genes and downregulating oncogenic pathways.[4][5]
Experimental Overview and Data
In this representative experiment, U251 human glioma cells were treated with a vehicle control (DMSO) or this compound for 48 hours. Following treatment, RNA was extracted, reverse transcribed into cDNA, and analyzed by qPCR to determine the relative expression levels of key genes involved in cell cycle regulation. The selected target genes are CDKN1A (p21), a cell cycle inhibitor activated by p53, and PDK1, a downstream target of the histone demethylase JMJD2A.[4][5] GAPDH was used as a housekeeping gene for normalization.
The data below illustrates the expected outcome, demonstrating this compound's ability to upregulate the tumor suppressor gene CDKN1A and downregulate the pro-proliferative gene PDK1.
Table 1: Summary of qPCR Gene Expression Analysis
| Treatment Group | Target Gene | Avg. Ct ± SD | ΔCt (Target - HK) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
| Vehicle (DMSO) | CDKN1A | 24.5 ± 0.21 | 6.5 | 0.0 | 1.0 |
| PDK1 | 22.1 ± 0.15 | 4.1 | 0.0 | 1.0 | |
| GAPDH | 18.0 ± 0.11 | - | - | - | |
| This compound (5 µM) | CDKN1A | 22.8 ± 0.18 | 4.7 | -1.8 | 3.48 |
| PDK1 | 23.9 ± 0.25 | 5.8 | 1.7 | 0.31 | |
| GAPDH | 18.1 ± 0.14 | - | - | - |
-
Ct: Cycle threshold; SD: Standard Deviation; ΔCt: Delta Ct; ΔΔCt: Delta-Delta Ct; HK: Housekeeping Gene (GAPDH).
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture U251 human glioma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -80°C.
-
Treatment: The following day, replace the medium with fresh medium containing either this compound at the desired final concentration (e.g., 5 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) to allow for changes in gene expression.
Protocol 2: RNA Isolation and cDNA Synthesis
-
RNA Isolation:
-
After incubation, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well by adding 1 mL of a TRIzol-like reagent.
-
Isolate total RNA according to the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.
-
Resuspend the final RNA pellet in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis (Two-Step RT-qPCR): [9]
-
In a sterile, RNase-free tube, combine 1-2 µg of total RNA, random primers or oligo(dT) primers, and dNTPs.[9]
-
Add a reverse transcriptase enzyme and its corresponding reaction buffer.
-
Perform the reverse transcription reaction in a thermocycler using the enzyme manufacturer's recommended program (e.g., 25°C for 10 min, 42°C for 50 min, followed by an inactivation step at 70°C for 15 min).
-
The resulting complementary DNA (cDNA) can be stored at -20°C.
-
Protocol 3: Quantitative PCR (qPCR) and Data Analysis
-
qPCR Reaction Setup:
-
Prepare a master mix for each gene to be analyzed. For a single 20 µL reaction, this typically includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
3 µL of Nuclease-Free Water
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA) to each well. Run each sample in triplicate.
-
Include no-template controls (NTCs) to check for contamination.
-
-
Thermocycling Conditions:
-
Perform the qPCR on a real-time PCR instrument with a program such as:
-
Initial Denaturation: 95°C for 5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[10]
-
-
-
Data Analysis (Relative Quantification): [10]
-
Use the ΔΔCt method to determine the relative fold change in gene expression.[10]
-
Step 1: Normalize to Housekeeping Gene (ΔCt): For each sample, calculate ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene).
-
Step 2: Normalize to Control Group (ΔΔCt): Calculate ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample).
-
Step 3: Calculate Fold Change: The fold change in expression is calculated as 2^(-ΔΔCt).
-
Visualizations
Caption: Workflow for analyzing this compound-induced gene expression changes.
Caption: Signaling pathway affected by this compound inhibition of JMJD2A.
References
- 1. Epigenetic drugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Histone Demethylases in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of histone demethylases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 8. borea.mnhn.fr [borea.mnhn.fr]
- 9. elearning.unite.it [elearning.unite.it]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay Following Methylstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context. This method allows for the identification of specific genomic regions associated with a protein of interest, providing valuable insights into gene regulation, histone modifications, and transcription factor binding. Methylstat is a known inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, particularly JMJD2A. Inhibition of JMJD2A by this compound leads to alterations in the methylation status of histones, primarily increasing the levels of H3K9me3 and H3K36me3, which in turn affects gene expression and cellular processes such as cell cycle progression and proliferation.
These application notes provide a detailed protocol for performing a ChIP assay on cells treated with this compound to analyze the resulting changes in histone methylation at specific gene loci.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from a ChIP-qPCR experiment following this compound treatment. This data illustrates the expected outcome of JMJD2A inhibition on the enrichment of specific histone marks at the promoter regions of target genes.
Table 1: Effect of this compound Treatment on H3K9me3 Enrichment
| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. DMSO |
| PDK1 | DMSO | 0.8 ± 0.1 | 1.0 |
| This compound (2 µM) | 2.5 ± 0.3 | 3.1 | |
| YAP1 | DMSO | 1.1 ± 0.2 | 1.0 |
| This compound (2 µM) | 3.2 ± 0.4 | 2.9 | |
| Negative Control (Gene Desert) | DMSO | 0.1 ± 0.05 | 1.0 |
| This compound (2 µM) | 0.12 ± 0.06 | 1.2 |
Table 2: Effect of this compound Treatment on H3K36me3 Enrichment
| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. DMSO |
| PDK1 | DMSO | 1.5 ± 0.2 | 1.0 |
| This compound (2 µM) | 4.0 ± 0.5 | 2.7 | |
| YAP1 | DMSO | 1.8 ± 0.3 | 1.0 |
| This compound (2 µM) | 4.5 ± 0.6 | 2.5 | |
| Negative Control (Gene Desert) | DMSO | 0.2 ± 0.07 | 1.0 |
| This compound (2 µM) | 0.25 ± 0.08 | 1.3 |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is optimized for a human glioma cell line (e.g., U87MG) cultured in a 150 mm dish.
Materials:
-
Human glioma cells (e.g., U87MG)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed U87MG cells in 150 mm culture dishes and grow until they reach 80-90% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound Treatment:
-
For the treatment group, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 2 µM).
-
For the vehicle control group, replace the culture medium with fresh medium containing an equivalent volume of DMSO.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.[1][2]
II. Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a standard cross-linking ChIP (X-ChIP) procedure.
Materials:
-
Formaldehyde (37% solution)
-
Glycine (2.5 M)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Anti-H3K9me3 antibody (ChIP-grade)
-
Anti-H3K36me3 antibody (ChIP-grade)
-
Normal Rabbit IgG (Negative control)
-
Protein A/G magnetic beads
-
Sonicator
Procedure:
-
Cross-linking:
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS containing protease inhibitors.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the sheared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Take a 50 µL aliquot of the sheared chromatin as the "input" control and store at -20°C.
-
Dilute the remaining chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the specific antibody (e.g., anti-H3K9me3, anti-H3K36me3, or Normal Rabbit IgG) and incubate overnight at 4°C with rotation.[4]
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. Each wash should be for 5 minutes at 4°C with rotation.
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM to both the eluted samples and the input control. Incubate at 65°C for at least 6 hours or overnight.
-
-
DNA Purification:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1 hour.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified DNA in nuclease-free water.
-
III. Quantitative PCR (qPCR) Analysis
Materials:
-
Purified ChIP DNA and Input DNA
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (for target gene promoters and a negative control region)
Procedure:
-
Prepare qPCR Reactions: Set up qPCR reactions in triplicate for each sample (including IP samples, IgG control, and input) and each primer set.
-
Perform qPCR: Run the qPCR using a standard thermal cycling protocol.
-
Data Analysis:
-
Calculate the amount of DNA in each sample using a standard curve.
-
Normalize the amount of DNA in each IP sample to the corresponding input sample (% Input). The formula is: % Input = 2^ (Ct(Input) - Ct(IP)) * 100.
-
Calculate the fold enrichment of the specific antibody over the IgG control.
-
Mandatory Visualizations
Caption: Experimental workflow for ChIP-qPCR following this compound treatment.
Caption: Signaling pathway affected by this compound treatment.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Limited Aqueous Solubility of Methylstat
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited aqueous solubility of Methylstat, a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[1] This resource offers practical guidance and experimental protocols to help researchers achieve desired concentrations of this compound for their in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
This compound is a hydrophobic compound with limited solubility in aqueous solutions. Direct measurement in purely aqueous buffers is challenging. However, in a co-solvent system of DMSO:PBS (pH 7.2) at a 1:40 ratio, the solubility has been determined to be 0.02 mg/mL.[2][3][4][5]
Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?
Precipitation in cell culture media is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Initial Stock Solution: Ensure your initial stock solution of this compound is fully dissolved in an appropriate organic solvent like DMSO before further dilution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.
-
Serial Dilution: Prepare intermediate dilutions of your this compound stock in culture medium rather than adding a small volume of a highly concentrated stock directly to your final culture volume.
-
Pre-warmed Medium: Use pre-warmed culture medium for dilutions, as temperature can influence solubility.
-
Sonication: If you still observe precipitation, gentle sonication of the final solution in a water bath for a short period might help in redissolving the compound.[6] However, be cautious as prolonged sonication can degrade the compound.
Q3: What are the recommended solvent systems for in vivo studies?
For in vivo applications, co-solvent systems are typically employed to achieve higher concentrations of this compound. Here are some reported formulations that can achieve a solubility of at least 2.5 mg/mL:
It is crucial to perform pilot studies to determine the tolerability and efficacy of these formulations in your specific animal model.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides an overview of common techniques to improve the aqueous solubility of poorly soluble compounds like this compound. The effectiveness of each method should be experimentally determined.
Solubility Enhancement Strategies
| Strategy | Principle | Key Considerations |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent in which the compound is more soluble. | The concentration of the co-solvent should be optimized to maximize solubility while minimizing toxicity to the biological system. Common co-solvents include DMSO, ethanol, PEG300, and propylene glycol. |
| pH Adjustment | For ionizable compounds, altering the pH of the aqueous solution can significantly change solubility. | The pKa of this compound would need to be determined to predict the optimal pH for solubilization. The stability of the compound at different pH values must also be assessed. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water. | The choice of surfactant (anionic, cationic, or non-ionic) and its concentration (above the critical micelle concentration) are critical. Biocompatibility of the surfactant is a key consideration for in vitro and in vivo studies. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. | The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the stoichiometry of the complex will influence the extent of solubility enhancement. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a rapid assessment of the solubility of this compound under non-equilibrium conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader with UV-Vis capabilities
-
Thermomixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the first well and perform serial dilutions across the plate by transferring 100 µL to the next well, mixing, and repeating.
-
Seal the plate and incubate at room temperature for 2 hours with continuous shaking in a thermomixer.
-
After incubation, measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of this compound).
-
The highest concentration that does not show a significant increase in absorbance (due to light scattering from precipitated compound) is considered the kinetic solubility.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This protocol measures the solubility of this compound at equilibrium, which is generally a more accurate representation of its true solubility.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., PBS pH 7.4, citrate buffer pH 5.0)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
Signaling Pathways and Experimental Workflows
This compound functions as a potent inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] This inhibition leads to an increase in histone methylation, which in turn affects gene expression. One of the key downstream effects of this compound is the induction of cell cycle arrest, often mediated through the p53-p21 pathway.[7][9]
The inhibition of JmjC demethylases by this compound prevents the removal of methyl groups from histones, leading to a hypermethylated state that can result in the transcriptional repression of certain genes and activation of others, ultimately impacting cellular processes like proliferation.
References
- 1. Jumonji domain-containing protein family: the functions beyond lysine demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JumonjiC-domain histone demethylase modulators and how do they work? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. embopress.org [embopress.org]
Technical Support Center: Methylstat Troubleshooting Guide
This guide provides troubleshooting for researchers encountering a lack of effect with Methylstat in their cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its expected cellular effect?
This compound is a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. [1]Its primary mechanism of action involves preventing the removal of methyl groups from histone proteins, leading to a state of hypermethylation. [1]This alteration in the epigenetic landscape can, in turn, affect gene expression and various cellular processes.
Expected cellular effects of this compound include:
-
Anti-proliferative activity : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including glioma and myeloma cells. [2]* Cell cycle arrest : It can induce cell cycle arrest at different phases, such as G0/G1 or G2, depending on the cell type. [2][3]* Induction of apoptosis : In some cell lines, this compound can trigger programmed cell death. [3]* Increased expression of tumor suppressor proteins : It has been observed to increase the protein levels of p53 and p21. [3]* Anti-angiogenic activity : this compound can inhibit the formation of new blood vessels. [3] Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
2. My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of observable effect. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments with this compound.
Detailed Troubleshooting Guides
Q: How can I be sure my this compound is active?
-
Proper Storage: Ensure this compound has been stored according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.
-
Fresh Stock Solutions: It is recommended to prepare fresh working solutions for each experiment. [3]If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Solubility Issues: this compound has specific solubility characteristics. Inadequate dissolution can lead to a lower effective concentration. Refer to the manufacturer's datasheet for recommended solvents. Sonication may be required to fully dissolve the compound. [4] Recommended Solvents and Concentrations for Stock Solutions
| Solvent | Stock Concentration | Storage |
| DMSO | ≥ 2.5 mg/mL (4.95 mM) | -20°C or -80°C |
Data compiled from multiple sources.[3][4]
Q: Is my experimental design appropriate for observing a this compound effect?
-
Concentration Range: The effective concentration of this compound can be cell-line dependent. [1]A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
-
Incubation Time: The effects of this compound may not be immediate. Time-course experiments are necessary to identify the optimal treatment duration. Effects on histone methylation can be seen as early as 24 hours, while phenotypic changes like cell cycle arrest or apoptosis may require 48-72 hours or longer. [1][3]* Positive Controls: Include a positive control in your experiments. This could be a cell line known to be sensitive to this compound or another histone demethylase inhibitor.
-
Appropriate Readouts: Ensure you are using assays that can detect the expected effects of this compound. For example, if you are expecting cell cycle arrest, flow cytometry is an appropriate readout. [5] Recommended Starting Concentrations and Incubation Times for Different Cell Lines
| Cell Line | Starting Concentration (µM) | Incubation Time (hours) | Expected Effect |
| HUVECs | 1 - 2 | 48 | Anti-proliferative, G0/G1 arrest |
| U266, ARH77 (Myeloma) | 1.1 - 4.2 | 72 | Apoptosis |
| U251, HOG (Glioma) | Varies (Dose-dependent) | Up to 19 days (colony formation) | Anti-proliferative, G1 or G2 arrest |
| KYSE150 | 5 - 15 | 48 | Increased histone methylation |
| MCF7 | 5 - 15 | 48 | Increased histone methylation |
This table provides a general guideline. Optimal conditions should be determined empirically.[1][2][3]
Q: Could my cell line be resistant to this compound?
-
Expression of Target Demethylases: The levels of JmjC domain-containing histone demethylases can vary between cell lines. Low expression of the target enzyme could lead to a reduced effect.
-
p53 Status: The cellular response to this compound can be dependent on the p53 status of the cell line. For example, glioma cells with wild-type p53 showed a different cell cycle arrest profile compared to cells with mutant p53. [2]* Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Acquired Resistance: Prolonged exposure to histone methylation inhibitors can lead to the development of resistant clones. [6][7]This can occur through mutations in the target enzyme or through compensatory epigenetic changes. [6][7]
Q: I've performed the experiment, but I'm not seeing a clear effect. What should I check?
-
Confirmation of Target Engagement: It is crucial to verify that this compound is engaging its target in your cells. This can be done by measuring global changes in histone methylation marks.
-
Appropriate Statistical Analysis: Ensure that you have a sufficient number of biological replicates and are using appropriate statistical tests to determine the significance of any observed changes.
-
Subtle Phenotypes: The effects of this compound may be subtle. Consider using more sensitive assays or looking at earlier, molecular endpoints rather than late-stage phenotypic changes.
Key Experimental Protocols
Protocol 1: Western Blot for Histone Methylation
This protocol allows for the detection of changes in global histone methylation levels following this compound treatment.
-
Cell Treatment: Seed cells and treat with a range of this compound concentrations and a vehicle control (e.g., DMSO) for the desired time period.
-
Histone Extraction:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and air dry.
-
Resuspend the histone pellet in water.
-
-
Quantification and Sample Preparation:
-
Quantify the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the histone methylation mark of interest (e.g., anti-H3K4me3, anti-H3K9me3) and a loading control (e.g., anti-H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells and treat with this compound and a vehicle control for the desired time.
-
Cell Harvest and Fixation:
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells and acquire the DNA content data.
-
Analyze the cell cycle distribution using appropriate software. [5] Experimental Workflow for Assessing this compound Activity
-
Caption: A standard experimental workflow for evaluating the cellular effects of this compound.
References
- 1. A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action and resistance in histone methylation-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Methylstat IC50 and GI50 Values
This technical support guide provides researchers, scientists, and drug development professionals with essential information for interpreting IC50 and GI50 values of Methylstat. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between IC50 and GI50 values for this compound?
A1: The key distinction lies in what is being measured. The IC50 (Half Maximal Inhibitory Concentration) value for this compound refers to the concentration of the compound required to inhibit the activity of a specific molecular target by 50%, such as a particular enzyme.[1][2][3][4] For this compound, this would typically be its enzymatic inhibition of a histone demethylase like JMJD2A.[5][6] In contrast, the GI50 (Half Maximal Growth Inhibition) value represents the concentration of this compound needed to inhibit the proliferation of a whole cell line by 50%.[1][7][8] Therefore, IC50 measures target-specific inhibition, while GI50 reflects the overall cellular effect on growth.[1]
Q2: Why are the reported IC50 and GI50 values for this compound sometimes different?
A2: Discrepancies between IC50 and GI50 values are expected and can be attributed to several factors:
-
Cellular vs. Acellular Assay: IC50 is often determined in a cell-free enzymatic assay, directly measuring the interaction between this compound and its purified target enzyme.[2] GI50 is determined in a cell-based assay, where factors like cell membrane permeability, drug metabolism, and engagement of cellular signaling pathways can influence the drug's ultimate effect on cell growth.[9][10]
-
Mechanism of Action: this compound's effect on cell growth is a result of its interaction with multiple downstream pathways, not just the inhibition of a single enzyme.[5][6] The GI50 value integrates the consequences of these pathway modulations.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to this compound due to differences in their genetic makeup (e.g., p53 status), expression levels of the target enzyme, or compensatory signaling pathways.[5]
-
Experimental Conditions: Factors such as cell seeding density, incubation time, and the specific assay used (e.g., MTT, SRB) can all influence the determined GI50 value.[11][12][13]
Q3: My GI50 value for this compound is significantly higher than the reported IC50 value. What could be the reason?
A3: This is a common observation. A higher GI50 than IC50 can indicate:
-
Poor Cell Permeability: this compound may have excellent potency against its isolated target enzyme (low IC50) but may not efficiently cross the cell membrane to reach its intracellular target, resulting in a higher concentration being required to inhibit cell growth (higher GI50). This compound is a methyl ester prodrug designed for better cell permeability compared to its free acid form.[9][10]
-
Drug Efflux: The cells might be actively pumping this compound out through efflux pumps, reducing its intracellular concentration.
-
Cellular Environment: The intracellular environment can differ significantly from the conditions of an in vitro enzyme assay, potentially altering the drug-target interaction.
Q4: How does this compound's mechanism of action relate to its GI50 value?
A4: this compound is a histone demethylase inhibitor that can induce cell cycle arrest.[6][14] It has been shown to downregulate cyclins and cyclin-dependent kinases through the p53/p21 pathway and also inhibit the PDK1/AKT/mTOR signaling pathway by reducing the expression of JMJD2A.[5][6] The GI50 value reflects the cumulative effect of these actions, leading to a reduction in cell proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in GI50 results between experiments | Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding in each well. Create a standard operating procedure for cell plating. |
| Contamination of cell culture. | Regularly check for and discard contaminated cultures. Use proper aseptic techniques. | |
| Inconsistent drug concentration preparation. | Prepare fresh drug dilutions for each experiment. Verify the stock solution concentration. | |
| No dose-dependent inhibition observed | Drug inactivity. | Check the storage conditions and expiration date of the this compound compound. |
| Cell line is resistant to this compound. | Verify the sensitivity of your cell line from the literature. Consider using a different, more sensitive cell line as a positive control. | |
| Incorrect assay incubation time. | Optimize the incubation time for your specific cell line to allow for a sufficient number of cell divisions. | |
| Calculated GI50 is outside the tested concentration range | The concentration range is too high or too low. | Perform a preliminary range-finding experiment with a broad range of concentrations to determine the approximate GI50. Then, perform a definitive experiment with a narrower range of concentrations around the estimated GI50. |
Data Presentation
Table 1: Reported IC50 and GI50 Values for this compound and its Active Form
| Compound | Metric | Value (µM) | Target/Cell Line | Reference |
| This compound (free acid) | IC50 | ~4.3 | JMJD2A | [9][10] |
| This compound (free acid) | IC50 | ~3.4 | JMJD2C | [9][10] |
| This compound (free acid) | IC50 | ~5.9 | JMJD2E | [9][10] |
| This compound (free acid) | IC50 | ~10 | PHF8 | [9][10] |
| This compound (free acid) | IC50 | ~43 | JMJD3 | [9][10] |
| This compound | GI50 | 5.1 | KYSE150 (esophageal cancer) | [9][10] |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound (Enzymatic Assay)
This protocol provides a general framework. Specific conditions will depend on the purified enzyme and substrate used.
-
Reagent Preparation:
-
Prepare a stock solution of this compound's active form (free acid) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor.
-
Prepare the assay buffer, purified histone demethylase (e.g., JMJD2A), substrate (e.g., a methylated histone peptide), and co-factors.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add the inhibitor at various concentrations.
-
Add the purified enzyme and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction.
-
-
Detection and Data Analysis:
-
Detect the product of the enzymatic reaction using a suitable method (e.g., fluorescence, luminescence, radioactivity).
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Protocol 2: Determination of GI50 Value for this compound (Cell-Based Proliferation Assay using MTT)
This protocol uses the MTT assay as an example. Other proliferation assays like SRB or CellTiter-Glo can also be used.
-
Cell Culture and Seeding:
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for a specific period (e.g., 48-72 hours).[11][12]
-
-
MTT Assay and Data Analysis:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).[11]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Mandatory Visualizations
Caption: Logical relationship between IC50 and GI50 determination for this compound.
Caption: Signaling pathways affected by this compound leading to cell cycle arrest.
Caption: Experimental workflow for GI50 determination using an MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. courses.edx.org [courses.edx.org]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Cell-line specific responses to Methylstat treatment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methylstat (GSK343) in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound (GSK343) and how does it work?
This compound, also known as GSK343, is a potent and highly selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 27 (H3K27), leading to transcriptional repression of target genes. This compound acts as a SAM-competitive inhibitor, meaning it competes with the co-factor S-adenosylmethionine, thereby preventing the methylation of H3K27.[3] This inhibition of EZH2 activity leads to the reactivation of tumor suppressor genes and can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[3][4][5]
2. In which cell lines has this compound (GSK343) shown activity?
This compound has demonstrated anti-proliferative effects across a variety of cancer cell lines. The sensitivity to GSK343 can be cell-line specific. Below is a summary of reported IC50 values for cell proliferation or H3K27me3 inhibition in different cell lines.
Data Presentation: Cell-line Specific IC50 Values for this compound (GSK343)
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| LNCaP | Prostate Cancer | Proliferation Assay (6-day) | 2.9 µM | [1][2][6] |
| HCC1806 | Breast Cancer | H3K27me3 Inhibition | 174 nM | [1][2][6] |
| U87 | Glioma | Proliferation Assay (CCK8) | ~5 µM | [3][7] |
| LN229 | Glioma | Proliferation Assay (CCK8) | ~5 µM | [3][7] |
| HeLa | Cervical Cancer | Proliferation Assay | 13 µM | [1] |
| SiHa | Cervical Cancer | Proliferation Assay | 15 µM | [1] |
3. What are the key signaling pathways affected by this compound (GSK343) treatment?
This compound treatment, through the inhibition of EZH2, can modulate several key signaling pathways involved in cell growth, survival, and proliferation. The primary mechanisms include:
-
Upregulation of Tumor Suppressor Genes: By removing the repressive H3K27me3 mark, GSK343 can lead to the re-expression of tumor suppressor genes that are epigenetically silenced in cancer cells. This includes genes like p21 (CDKN1A) and PTEN.[7]
-
Induction of the p53/p21 Pathway: GSK343 treatment has been shown to increase the expression of p53 and its downstream target p21, leading to cell cycle arrest, typically at the G0/G1 phase.[8][9]
-
Downregulation of the PI3K/AKT/mTOR Pathway: Inhibition of EZH2 by GSK343 can lead to the suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival.[5][10] This can occur through the upregulation of PTEN, a negative regulator of the PI3K pathway.[7]
-
Modulation of the NF-κB Pathway: Some studies have indicated that GSK343 can inhibit the activation of both canonical and non-canonical NF-κB pathways.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound (GSK343).
Issue 1: Difficulty dissolving this compound (GSK343)
-
Symptom: The compound does not fully dissolve in the chosen solvent, or precipitation is observed upon dilution in culture medium.
-
Cause: this compound has limited solubility in aqueous solutions. The quality of the solvent can also affect solubility.
-
Solution:
-
Recommended Solvent: Dissolve this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[2] Some suppliers suggest that moisture-absorbing DMSO can reduce solubility, so using a fresh, sealed bottle is recommended.[2]
-
Stock Concentration: Prepare a stock solution at a concentration of 10 mM or higher in DMSO.
-
Working Dilution: Dilute the DMSO stock solution directly into the cell culture medium immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
Gentle Warming: Gentle warming can aid in the dissolution of the compound in DMSO.
-
Issue 2: Inconsistent or no observable effect on cell viability or H3K27me3 levels.
-
Symptom: No significant change in cell proliferation or the levels of tri-methylated H3K27 after treatment with GSK343.
-
Cause:
-
Cell Line Resistance: Not all cell lines are equally sensitive to EZH2 inhibition. The expression level and mutational status of EZH2, as well as the status of other pathways, can influence sensitivity.
-
Insufficient Treatment Duration: The effects of EZH2 inhibition on histone methylation and subsequent gene expression changes can take time to manifest.
-
Suboptimal Concentration: The effective concentration of GSK343 can vary significantly between cell lines.
-
Compound Inactivity: Improper storage or handling may have led to the degradation of the compound.
-
-
Solution:
-
Cell Line Selection: Choose cell lines that are known to be dependent on EZH2 activity for proliferation.
-
Time-Course Experiment: Perform a time-course experiment, typically ranging from 24 to 72 hours, to determine the optimal treatment duration for observing changes in H3K27me3 levels and phenotypic effects.
-
Dose-Response Curve: Conduct a dose-response experiment with a wide range of GSK343 concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for your specific cell line.
-
Proper Storage: Store the lyophilized powder and DMSO stock solutions at -20°C, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[11]
-
Issue 3: High levels of cytotoxicity in control (vehicle-treated) cells.
-
Symptom: Significant cell death is observed in the control group treated with the vehicle (DMSO) alone.
-
Cause: The final concentration of DMSO in the cell culture medium is too high.
-
Solution:
-
Limit DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.
-
Vehicle Control: Always include a vehicle control group in your experiments that is treated with the same final concentration of DMSO as the experimental groups.
-
Issue 4: Potential off-target effects.
-
Symptom: Unexpected cellular responses that are not consistent with the known mechanism of EZH2 inhibition.
-
Cause: While GSK343 is highly selective for EZH2, at higher concentrations it can inhibit EZH1, a closely related histone methyltransferase.[2]
-
Solution:
-
Use Optimal Concentrations: Use the lowest effective concentration of GSK343 as determined by your dose-response experiments to minimize the risk of off-target effects.
-
Validate On-Target Activity: Confirm that the observed phenotype is due to EZH2 inhibition by performing a rescue experiment (e.g., overexpressing a drug-resistant EZH2 mutant) or by using a second, structurally distinct EZH2 inhibitor.
-
Monitor H3K27me3 Levels: Directly measure the levels of H3K27me3 by Western blot or other methods to confirm on-target engagement.
-
Issue 5: Development of drug resistance.
-
Symptom: Initially sensitive cell lines become less responsive to GSK343 treatment over time with continuous exposure.
-
Cause: Cancer cells can develop resistance to targeted therapies through various mechanisms, including mutations in the target protein or activation of compensatory signaling pathways.
-
Solution:
-
Pulsed Treatment: Consider a pulsed-dosing strategy rather than continuous exposure.
-
Combination Therapy: Investigate the use of GSK343 in combination with other therapeutic agents that target different pathways to prevent or overcome resistance.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound (GSK343) on cell proliferation.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (GSK343)
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of GSK343 in complete culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for H3K27me3
This protocol outlines the steps to assess the on-target effect of this compound (GSK343) by measuring the levels of tri-methylated Histone H3 at Lysine 27.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (GSK343)
-
DMSO (anhydrous)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of GSK343 or vehicle control for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the Total H3 signal to determine the relative change in methylation levels.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound (GSK343) action on EZH2-mediated gene silencing.
Caption: General experimental workflow for assessing this compound (GSK343) effects.
Caption: this compound's role in the p53/p21 pathway leading to cell cycle arrest.
Caption: Downregulation of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. tandfonline.com [tandfonline.com]
- 5. GSK343 induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK343 induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK343 | Cell Signaling Technology [cellsignal.com]
Optimizing incubation time for Methylstat to observe histone hypermethylation.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Methylstat incubation time to observe histone hypermethylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce histone hypermethylation?
A1: this compound is a small-molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2] Histone methylation is a dynamic process balanced by histone methyltransferases (HMTs), which add methyl groups, and histone demethylases (HDMs), which remove them. By inhibiting JHDMs, this compound blocks the removal of methyl groups from histones, leading to a net increase, or "hypermethylation," of specific lysine residues on histones like H3 and H4.[2][3] This alteration in histone marks can regulate gene expression and affect various cellular processes.[2]
Q2: What is the optimal incubation time for this compound to achieve histone hypermethylation?
A2: There is no single optimal incubation time. The ideal duration is highly dependent on the specific cell line, the concentration of this compound used, and the half-life of the target histone mark.[4] Published studies show effective incubation times ranging from 12 hours to 72 hours.[5][6][7] It is crucial to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the earliest time point at which a significant and robust increase in your histone mark of interest is observed without inducing significant cytotoxicity.
Q3: What concentration of this compound should I use?
A3: The effective concentration of this compound varies between cell lines, largely due to differences in cell permeability and expression levels of the target demethylases. For example, the IC50 for proliferation inhibition in HUVEC cells is ~4 µM, while for HeLa cells it is ~5 µM after 72 hours.[5][7] It is recommended to start with a dose-response experiment ranging from 1-10 µM to identify a concentration that induces hypermethylation without causing excessive cell death.[5][6]
Q4: How can I detect and quantify histone hypermethylation after this compound treatment?
A4: Several methods can be used:
-
Western Blotting: This is the most common method for detecting global changes in specific histone modifications (e.g., H3K27me3, H3K9me3). It allows for semi-quantitative analysis of the increase in a specific methylation mark.[8][9]
-
Mass Spectrometry (MS): Provides a highly accurate and comprehensive quantitative analysis of various histone modifications simultaneously, without the reliance on antibody specificity.[10]
-
Chromatin Immunoprecipitation (ChIP): ChIP followed by qPCR (ChIP-qPCR) or sequencing (ChIP-seq) can be used to analyze the changes in histone methylation at specific genomic loci, such as the promoter of a target gene.[10][11]
-
Immunofluorescence: Allows for the visualization of global changes in histone methylation within the nucleus of treated cells.
Troubleshooting Guide
Problem: I do not observe any increase in histone methylation after treatment.
| Possible Cause | Recommended Solution |
| Incubation Time is Too Short | The turnover rate of the target histone mark may be slow. Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal duration. |
| This compound Concentration is Too Low | The concentration may be insufficient to inhibit the target demethylases effectively in your cell line. Perform a dose-response experiment (e.g., 1, 2, 5, 10 µM) for a fixed time point (e.g., 48 hours).[5] |
| Compound Inactivity | Ensure the this compound stock solution is prepared correctly (e.g., in DMSO) and stored properly to prevent degradation (e.g., aliquoted at -80°C).[5] Prepare a fresh dilution for each experiment. |
| Cell Line Insensitivity | The cell line may have low expression of the JHDMs targeted by this compound or have redundant demethylase activity. Verify the expression of target enzymes if possible. |
| Detection Issues (Western Blot) | The antibody may be of poor quality or used at a suboptimal dilution. Validate your antibody using positive controls (e.g., cell lysates known to have high levels of the mark). Use a total histone (e.g., Total H3) as a loading control. |
Problem: I am observing significant cytotoxicity or cell death.
| Possible Cause | Recommended Solution |
| Incubation Time is Too Long | Prolonged cell cycle arrest or downstream effects of hypermethylation can lead to apoptosis.[5] Reduce the incubation time. A time-course experiment will help identify a window where hypermethylation is detectable before significant cell death occurs. |
| This compound Concentration is Too High | High concentrations can lead to off-target effects or acute toxicity. Lower the concentration. Perform a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 value for your cell line and choose a concentration at or below this value for your experiments.[6][7] |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. Ensure the final DMSO concentration is typically below 0.1% and that vehicle controls are included in all experiments.[12] |
Quantitative Data Summary
The following table summarizes effective concentrations and incubation times for this compound from published studies. This data should be used as a starting point for your own optimization experiments.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| HUVEC | Cell Proliferation (MTT) | 0 - 5 µM | 72 h | IC50 of ~4 µM.[5][7] |
| HUVEC | Cell Cycle Analysis | 1 - 2 µM | 48 h | Dose-dependent arrest in G0/G1 phase.[5] |
| HUVEC | Western Blot | 1 - 2 µM | 48 h | Increased H3K27 methylation levels.[5] |
| HOG (Glioma) | Cell Viability (CCK-8) | 0 - 8 µM | 24, 48, 72 h | Dose-dependent inhibition of proliferation; effect not time-dependent after 24h.[6] |
| U251 (Glioma) | Cell Viability (CCK-8) | 0 - 8 µM | 24, 48, 72 h | Dose-dependent inhibition of proliferation; effect not time-dependent after 24h.[6] |
| HeLa | Cell Proliferation (MTT) | 0 - 5 µM | 72 h | IC50 of ~5 µM.[5][7] |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Optimization
This protocol outlines a general workflow to determine the optimal this compound concentration and incubation time for achieving histone hypermethylation.
-
Cell Seeding: Seed cells in multiple plates (e.g., 6-well plates) at a density that will result in 60-70% confluency at the time of harvest.
-
Treatment:
-
For Dose-Response: 24 hours after seeding, treat cells with a range of this compound concentrations (e.g., 0, 1, 2, 5, 10 µM) for a fixed time (e.g., 48 hours). Include a vehicle-only (e.g., DMSO) control.
-
For Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 12, 24, 48, 72 hours).
-
-
Cell Lysis & Histone Extraction: At each time point, wash cells with ice-cold PBS and lyse them. Extract total proteins or perform acid extraction specifically for histones.[9]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Analysis: Analyze the samples for histone hypermethylation using Western Blot (see Protocol 2) or another desired method. Simultaneously, assess cell viability in a parallel plate to correlate hypermethylation with cytotoxicity.
Protocol 2: Western Blot Analysis of Histone Methylation
-
Sample Preparation: Mix 15-20 µg of protein from your histone extraction with LDS sample buffer. Heat samples at 70-95°C for 5-10 minutes.[8]
-
Gel Electrophoresis: Load samples onto a 15% or 4-20% Bis-Tris polyacrylamide gel to ensure good resolution of small histone proteins. Run the gel until the dye front is near the bottom.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm pore size nitrocellulose or PVDF membrane. This smaller pore size is optimal for retaining small histone proteins.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your histone mark of interest (e.g., anti-H3K27me3) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[14]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-Histone H3), whose levels should not change with treatment.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and a typical workflow for optimizing its use.
Caption: Mechanism of this compound-induced histone hypermethylation.
Caption: Experimental workflow for optimizing this compound incubation time.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common experimental issues.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. [PDF] A histone demethylase inhibitor, this compound, inhibits angiogenesis in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 2. A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of methotrexate concentration and exposure time on mammalian cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Methylation Analysis Method - Creative Proteomics Blog [creative-proteomics.com]
- 11. cusabio.com [cusabio.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. epigentek.com [epigentek.com]
Avoiding common pitfalls in Methylstat-based experiments.
Welcome to the technical support center for Methylstat-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and avoid pitfalls in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, small-molecule inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs), with a notable selectivity for JMJD2A.[1] Its primary mechanism involves the inhibition of histone demethylation, which leads to alterations in gene expression. In many cancer cell lines, this results in cell cycle arrest and a reduction in cell proliferation.[1]
Q2: How does this compound affect the cell cycle?
This compound's effect on the cell cycle can be cell-line specific. For instance, in glioma cell lines, this compound has been shown to cause G1-phase arrest in U251 cells and G2-phase arrest in HOG cells.[1] This is often mediated through the p53/p21 pathway, leading to the downregulation of cyclin-dependent kinases (CDKs) and cyclins.[1]
Q3: What is the typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound varies depending on the cell line and the experimental endpoint. For glioma cell lines like U251 and HOG, a concentration range of 0–8 µM has been shown to significantly inhibit cell proliferation in a dose-dependent manner.[1] For other cell lines, such as HUVEC, HepG2, and HeLa, IC50 values for anti-proliferative activity have been reported to be around 4 µM, 10 µM, and 5 µM, respectively, after 72 hours of treatment.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to 1 year.[1] To prepare working solutions, the stock solution can be diluted in cell culture medium. It is important to ensure the final DMSO concentration in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
Q5: What are the known signaling pathways affected by this compound?
This compound primarily impacts signaling pathways related to cell cycle regulation and cell survival. Key pathways include:
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The p53/p21 pathway: this compound can upregulate p53 and its downstream target p21, leading to cell cycle arrest.[1][2]
-
The AKT/mTOR pathway: By inhibiting JMJD2A, this compound can lead to the downregulation of PDK1, AKT, and mTOR, which are crucial for cell survival and proliferation.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-based experiments.
Problem 1: High Levels of Cell Death, Even at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| Solvent Cytotoxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. A final concentration of <0.1% is generally recommended. Run a solvent-only control to assess its effect on cell viability.[4] |
| Compound Instability | This compound solutions may degrade over time. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] The stability of compounds can also be affected by components in the culture media.[5] |
| Off-Target Cytotoxicity | At higher concentrations, inhibitors can have off-target effects leading to cytotoxicity.[6][7] To confirm that the observed effect is due to JMJD inhibition, consider using a structurally related but inactive control compound if available. Also, assess the effect of this compound on a cell line known to be resistant to JMJD inhibitors.[6] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to perturbations in histone methylation. Lower the concentration range in your dose-response experiments to identify a non-toxic working concentration. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variable Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to treatment. |
| Inconsistent Treatment Duration | While some studies suggest this compound's effect may not be strictly time-dependent, it is crucial to maintain consistent incubation times across all experiments and replicates to ensure reproducibility.[1] |
| Assay Variability | For colorimetric assays like the MTT assay, ensure complete solubilization of the formazan crystals before reading the absorbance.[8][9] For flow cytometry, ensure proper cell fixation and staining, and use compensation controls if performing multi-color analysis.[10][11] |
| Compound Degradation | As mentioned above, ensure the proper storage and handling of this compound to prevent degradation. |
Problem 3: Unexpected Cell Cycle Analysis Results
| Possible Cause | Troubleshooting Steps |
| Suboptimal Staining or Acquisition | Ensure proper fixation of cells (e.g., with cold 70% ethanol) and complete staining with a DNA-intercalating dye like propidium iodide (PI).[10] Use RNase to avoid staining of double-stranded RNA.[10] During flow cytometry acquisition, use a low flow rate and proper gating to exclude doublets and debris.[11] |
| Cell Line-Specific Effects | Remember that different cell lines can arrest at different phases of the cell cycle in response to this compound (e.g., G1 in U251 vs. G2 in HOG cells).[1] Ensure you are comparing your results to appropriate controls for your specific cell line. |
| Misinterpretation of Data | An accumulation of cells in a particular phase indicates a cell cycle block. A decrease in the percentage of cells in the S phase can suggest an inhibition of proliferation. It's often helpful to combine cell cycle data with cell proliferation assays (e.g., BrdU incorporation) for a more complete picture.[12] |
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Endpoint | Concentration | Treatment Duration | Reference |
| U251 (Glioma) | Proliferation | Inhibition | 0-8 µM | 48-72 hours | [1] |
| HOG (Glioma) | Proliferation | Inhibition | 0-8 µM | 48-72 hours | [1] |
| HUVEC | Proliferation | IC50 | 4 µM | 72 hours | [2] |
| HepG2 | Proliferation | IC50 | 10 µM | 72 hours | [2] |
| HeLa | Proliferation | IC50 | 5 µM | 72 hours | [2] |
| KYSE150 | Growth | GI50 | 5.1 µM | Not Specified | |
| MCF-7 | Histone Hypermethylation | EC50 (H3K9me3) | 6.3 µM | Not Specified |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[8][9][13]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
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Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium iodide (PI) staining methods.[10][14]
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Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
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Fixation: Resuspend approximately 1x10^6 cells in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice or at -20°C.
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Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
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Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
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Incubation: Incubate for 15-30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the samples on a flow cytometer, ensuring to gate on single cells to exclude doublets.
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Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Signaling Pathways
This is a general protocol for analyzing protein expression in key pathways affected by this compound.[15][16][17]
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Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, phospho-AKT, total AKT, phospho-mTOR, total mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General workflow for a this compound experiment.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. emulatebio.com [emulatebio.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Best practices for dissolving and diluting Methylstat.
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving, diluting, and using Methylstat in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1] It functions as a cell-permeable methyl ester prodrug, which is converted to its active acid form within the cell. This active form inhibits histone demethylases, particularly members of the JMJD2 family (JMJD2A, JMJD2C, JMJD2E), as well as PHF8 and JMJD3.[2][3][4] Inhibition of these enzymes leads to an increase in histone methylation levels.[2][3][4] Mechanistically, this compound has been shown to downregulate cyclins and cyclin-dependent kinases through the p53/p21 pathway, leading to cell cycle arrest.[5][6] It also reduces the expression of JMJD2A and its downstream targets, including PDK1, AKT, and mTOR.[5][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro experiments.[1][2] For in vivo studies, a multi-component solvent system is often necessary.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-purity DMSO.[1] It is advisable to prepare a concentrated stock solution (e.g., 10 mM, 20 mM, or higher, depending on the solubility limit) to minimize the volume of DMSO added to your experimental system.[1] To ensure complete dissolution, gentle warming or sonication may be used.[2] Always use freshly opened DMSO to avoid moisture absorption.[2]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder is typically stable for years when stored at -20°C, protected from light.[2][7] Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[8] Always protect solutions from light.[8]
Q5: How do I dilute the this compound stock solution for cell culture experiments?
A5: Dilute the DMSO stock solution directly into your cell culture medium to achieve the desired final concentration. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% to prevent solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve.
-
Solution: If you observe that the this compound powder is not fully dissolving in DMSO at room temperature, you can try the following:
Issue 2: The compound precipitates out of solution after dilution in aqueous media.
-
Solution: This can happen if the final concentration of this compound is above its solubility limit in the aqueous medium.
-
Stepwise Dilution: Perform dilutions in a stepwise manner rather than a single large dilution.[9]
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Increase DMSO Concentration (with caution): For in vitro assays, ensure the final DMSO concentration is as low as possible, but in some cases, a slightly higher (but non-toxic) concentration may be necessary to maintain solubility. Always validate the solvent tolerance of your cell line.
-
Use of Pluronic F-68: For some hard-to-dissolve compounds, a small amount of Pluronic F-68 in the final medium can help maintain solubility.
-
Issue 3: High background or off-target effects observed in experiments.
-
Solution:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line and assay. Concentrations for anti-proliferative effects are often in the low micromolar range.[1][8]
-
Vehicle Control: Always include a vehicle control (culture medium with the same concentration of DMSO as your treated samples) to account for any effects of the solvent.[10]
-
Purity of Compound: Ensure you are using a high-purity grade of this compound.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ~100 mg/mL (~197.80 mM) | [1] |
| DMF | 25 mg/mL | [3][4] |
| DMSO:PBS (pH 7.2) (1:40) | 0.02 mg/mL | [3][4] |
Table 2: In Vivo Formulation Examples
| Formulation Components | Solubility | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [8] |
Experimental Protocols
1. Protocol for Preparation of this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh out 5.06 mg of this compound powder (Molecular Weight: 505.56 g/mol ). For easier handling, it is recommended to weigh a larger amount and scale the solvent volume accordingly.
-
Dissolution: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a few minutes.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.
2. Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM).[11] Include a vehicle control with the highest concentration of DMSO used.
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Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[8]
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solubilizing solution).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a cell viability assay.
References
- 1. This compound | inhibitor of the Jumonji C domain-containing histone trimethyl demethylases (JHDMs) | CAS# 1310877-95-2 | InvivoChem [invivochem.com]
- 2. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, jumonji C domain-containing histone demethylase inhibitor (CAS 1310877-95-2) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Methylstat Dosage Adjustment: A Technical Support Guide for Cancer Cell Line-Based Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Methylstat dosage for various cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a cell-permeable, small-molecule inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). Its primary mechanism of action involves the inhibition of histone demethylases like JMJD2A, leading to an increase in histone methylation levels (hypermethylation), particularly on histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3)[1][2]. This epigenetic modification can alter gene expression, ultimately leading to cell cycle arrest and a reduction in cancer cell proliferation[1][3]. In some cell lines, this compound has been shown to induce apoptosis[4].
Q2: How does the sensitivity to this compound vary across different cancer cell lines?
The sensitivity of cancer cell lines to this compound is highly variable and depends on several factors, including the genetic background of the cells (e.g., p53 status) and the expression levels of its target histone demethylases[1]. For instance, glioma cell lines with wild-type p53, such as HOG cells, exhibit greater sensitivity to this compound compared to those with mutant p53, like U251 cells[1]. It is crucial to determine the optimal dosage for each specific cell line experimentally.
Q3: Are there known off-target effects of this compound?
While this compound is considered a selective inhibitor of JmjC domain-containing histone demethylases, the possibility of off-target effects should be considered, as with any small molecule inhibitor. Off-target effects can lead to unintended changes in gene expression and cellular phenotypes[5]. To mitigate this, it is recommended to use the lowest effective concentration of this compound and to include appropriate controls in your experiments, such as a structurally related inactive compound if available. Genome-wide analyses, such as transcriptomics or proteomics, can also help to identify potential off-target effects[6][7].
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results between experiments.
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Potential Cause 1: Batch-to-batch variability of this compound. The purity and activity of chemical compounds can vary between batches[8].
-
Solution: If possible, purchase a large single batch of this compound for a series of experiments. Before starting a new batch, perform a quality control experiment to compare its activity with the previous batch.
-
-
Potential Cause 2: Variability in cell culture conditions. Factors such as cell passage number, confluency, and serum concentration can influence cellular response to treatment[9][10].
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Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range, seed cells at a consistent density, and use the same batch and concentration of fetal bovine serum (FBS) for all related experiments. Note that different sera (e.g., human vs. bovine) can impact cell behavior differently[10].
-
-
Potential Cause 3: Instability of this compound in solution.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. When diluted in culture media, use the solution immediately.
-
Issue 2: Higher than expected cytotoxicity in control (untreated) cells.
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Potential Cause 1: Solvent toxicity. High concentrations of solvents like DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Include a vehicle control (medium with the same concentration of solvent as the treated wells) in all experiments.
-
-
Potential Cause 2: Contamination of cell culture.
-
Solution: Regularly check cell cultures for any signs of microbial contamination. Perform mycoplasma testing routinely.
-
Issue 3: Lack of expected biological effect (e.g., no cell cycle arrest or change in histone methylation).
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Potential Cause 1: Sub-optimal dosage. The effective concentration of this compound can vary significantly between cell lines.
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Solution: Perform a dose-response experiment (e.g., a cell viability assay) to determine the IC50 value for your specific cell line. Use a range of concentrations around the expected effective dose based on published data.
-
-
Potential Cause 2: Incorrect experimental timing. The effects of this compound on the cell cycle and histone methylation are time-dependent.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration for observing the desired effect. For example, cell cycle arrest may be apparent after 24-48 hours of treatment.
-
-
Potential Cause 3: Low expression of this compound targets. The cell line may not express the target histone demethylases at a high enough level for this compound to exert a significant effect.
-
Solution: If possible, assess the expression levels of key JmjC domain-containing histone demethylases (e.g., JMJD2A) in your cell line using techniques like Western blotting or qPCR.
-
Data Presentation
Table 1: Reported IC50, GI50, and EC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HOG | Glioma | - | More sensitive than U251 | [1] |
| U251 | Glioma | - | Less sensitive than HOG | [1] |
| KYSE150 | Esophageal Carcinoma | GI50 | 5.1 | [11] |
| KYSE150 | Esophageal Carcinoma | EC50 (H3K4me3) | 10.3 | [2] |
| KYSE150 | Esophageal Carcinoma | EC50 (H3K9me3) | 8.6 | [2] |
| MCF-7 | Breast Adenocarcinoma | EC50 (H3K4me3) | 6.7 | [2] |
| MCF-7 | Breast Adenocarcinoma | EC50 (H3K9me3) | 6.3 | [2] |
| HUVEC | Normal Endothelial | IC50 | 4 | [4] |
| CHANG | Normal Liver | IC50 | 10 | [4] |
| HeLa | Cervical Carcinoma | IC50 | 5 | [4] |
| HepG2 | Liver Carcinoma | IC50 | 7.5 | [4] |
Note: IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), and EC50 (half-maximal effective concentration) values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: The next day, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blotting for Histone Methylation
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Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time and concentration. Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to their small size, a higher percentage acrylamide gel (e.g., 15%) is recommended.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3) and a loading control (e.g., anti-Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C at this stage.
-
Staining: Rehydrate the fixed cells in PBS and then stain with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Visualizations
Caption: Simplified signaling pathway of this compound action in cancer cells.
Caption: General experimental workflow for this compound dosage optimization.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methylation by dCas9 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigenie.com [epigenie.com]
- 8. youtube.com [youtube.com]
- 9. The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium [mdpi.com]
- 10. Human serum alters cell culture behavior and improves spheroid formation in comparison to fetal bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence of batch effects masking treatment effect in GAW20 methylation data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Methylstat and GSK-J1 Histone Demethylase Inhibitors
This guide provides a detailed, data-supported comparison of two prominent histone demethylase inhibitors, Methylstat and GSK-J1. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct efficacy, target specificity, and functional impact of these compounds for experimental design and application.
Introduction and Overview
Histone lysine demethylases (KDMs) are critical regulators of the epigenetic landscape, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Small molecule inhibitors targeting these enzymes are invaluable tools for both basic research and therapeutic development. This guide focuses on two widely used inhibitors:
-
This compound: A cell-permeable inhibitor primarily targeting the Jumonji C (JmjC) domain-containing histone demethylase 2 (JMJD2) subfamily.
-
GSK-J1: A potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases, namely JMJD3 (KDM6B) and UTX (KDM6A).[1][2]
This comparison will delineate their mechanisms of action, target profiles, and quantitative efficacy, supported by experimental data and protocols.
Mechanism of Action and Target Specificity
This compound and GSK-J1 operate on distinct families of histone demethylases, leading to different downstream cellular consequences.
This compound primarily targets the JMJD2 family of demethylases, which are responsible for removing methyl groups from Histone 3 Lysine 9 (H3K9) and Lysine 36 (H3K36). By inhibiting JMJD2A, this compound prevents the demethylation of these sites.[3] This action can lead to the suppression of downstream signaling pathways, such as the Akt-mTOR pathway, which is involved in cell growth and proliferation.[3][4] Furthermore, this compound has been shown to induce cell cycle arrest through the p53/p21 pathway.[3][4][5]
GSK-J1 is a highly potent inhibitor of the H3K27 demethylases JMJD3 and UTX.[1] These enzymes remove the repressive H3K27me3 mark, leading to gene activation. By inhibiting JMJD3/UTX, GSK-J1 causes an accumulation of H3K27me3 at target gene promoters, leading to transcriptional repression.[1][6] This mechanism is particularly relevant in inflammatory processes, where GSK-J1 can suppress the expression of pro-inflammatory cytokines by inhibiting the Tlr4-NF-κB signaling pathway.[6]
Quantitative Efficacy Comparison
The potency and selectivity of this compound and GSK-J1 have been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical (Cell-Free) Assay Data
| Compound | Target Demethylase | Assay Type | IC₅₀ Value | Reference(s) |
| This compound (free acid) | JMJD2A | In vitro assay | ~4.3 µM | [7][8] |
| JMJD2C | In vitro assay | ~3.4 µM | [7][8] | |
| JMJD2E | In vitro assay | ~5.9 µM | [7][8] | |
| PHF8 | In vitro assay | ~10 µM | [7][8] | |
| JMJD3 (KDM6B) | In vitro assay | ~43 µM | [7][8] | |
| GSK-J1 | JMJD3 (KDM6B) | AlphaScreen / MS | 28-60 nM | [1][9][10] |
| UTX (KDM6A) | MS Assay | 53 nM | [10] | |
| KDM5B (JARID1B) | MS / AlphaLISA | 170 - 950 nM | [1][10] | |
| KDM5C (JARID1C) | MS / AlphaLISA | 550 - 1760 nM | [1][10] |
MS: Mass Spectrometry
Table 2: Cellular Assay Data
| Compound | Cell Line | Assay Type | Metric & Value | Reference(s) |
| This compound | KYSE150 | Growth Inhibition | GI₅₀: 5.1 µM | [7][8] |
| KYSE150 | Histone Methylation | EC₅₀ (H3K9me3): 8.6 µM | [7][8] | |
| MCF-7 | Histone Methylation | EC₅₀ (H3K9me3): 6.3 µM | [7][8] | |
| U251 / HOG (Glioma) | Proliferation | Dose-dependent inhibition | [3][4] | |
| GSK-J4 (pro-drug) | Human Macrophages | TNF-α Production | IC₅₀: 9 µM | [9] |
| Transfected HeLa | H3K27me3 Staining | Activity at 25 µM | [9] |
Experimental Protocols and Workflow
Evaluating and comparing the efficacy of histone demethylase inhibitors requires a multi-step approach, starting from biochemical validation to cellular and functional assays.
Key Experimental Methodologies
1. In Vitro Histone Demethylase Assay (MALDI-TOF Mass Spectrometry)
This method directly measures the enzymatic activity by detecting the change in mass of a peptide substrate upon demethylation. It is highly quantitative and was used to determine the IC₅₀ of GSK-J1.[2][9]
-
Reagents: Purified recombinant demethylase (e.g., JMJD3), biotinylated histone peptide substrate (e.g., H3K27me3), cofactors (Fe(II), α-ketoglutarate, ascorbate), assay buffer (e.g., HEPES), and test inhibitor (e.g., GSK-J1) at various concentrations.
-
Procedure:
-
The enzyme, peptide substrate, and cofactors are incubated in the assay buffer.
-
The reaction is initiated by adding the cofactors and is allowed to proceed for a set time at a specific temperature (e.g., 3-20 minutes at 25°C).[1][2]
-
The reaction mixture is desalted (e.g., using a ZipTip).
-
The sample is spotted onto a MALDI plate with a matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
The mass of the peptide substrate (both methylated and demethylated forms) is analyzed using a MALDI-TOF mass spectrometer.
-
The percentage of inhibition is calculated based on the relative abundance of the demethylated product compared to a control without the inhibitor. IC₅₀ values are determined by plotting inhibition versus inhibitor concentration.
-
2. Cellular Target Engagement Assay (High-Content Immunofluorescence)
This assay assesses whether the inhibitor can enter the cell and engage its target by measuring global changes in the specific histone methylation mark.
-
Reagents: Cell line of interest (e.g., U251 glioma cells, HeLa), test inhibitor (this compound or GSK-J4), primary antibodies against the target histone mark (e.g., anti-H3K9me3 or anti-H3K27me3), fluorescently labeled secondary antibodies, and a nuclear counterstain (e.g., DAPI).
-
Procedure:
-
Cells are seeded in multi-well plates (e.g., 96-well) and allowed to adhere.
-
Cells are treated with a dose range of the inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
Cells are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked (e.g., with BSA).
-
Cells are incubated with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Plates are imaged using a high-content automated microscope.
-
Image analysis software is used to quantify the mean fluorescence intensity of the histone mark signal within the nucleus of each cell.
-
The change in methylation is calculated relative to the vehicle control to determine the on-target effect of the inhibitor.
-
Summary and Conclusion
This compound and GSK-J1 are valuable but distinct chemical probes for studying histone demethylase biology.
-
GSK-J1 is a highly potent and selective inhibitor of the KDM6 family (JMJD3/UTX), with IC₅₀ values in the nanomolar range.[1][10] Its high selectivity makes it an excellent tool for specifically interrogating the roles of H3K27 demethylation in processes like inflammation and development.[6][9]
-
This compound is a broader spectrum JmjC inhibitor, primarily targeting the JMJD2 subfamily with micromolar potency.[7][8] Its effects are not limited to histone methylation, as it also impacts key cell cycle pathways like p53/p21.[3][4] This makes it a useful tool for studying cancer cell proliferation where multiple pathways, including JMJD2 activity and cell cycle control, are often dysregulated.[3][11]
The choice between this compound and GSK-J1 should be guided by the specific research question. For targeted studies on H3K27me3 dynamics, GSK-J1 is the superior choice due to its potency and selectivity. For investigating the broader consequences of JMJD2 inhibition and its links to cell cycle control in cancer, this compound represents a relevant and effective tool. Researchers should always consider the different potency and target profiles when designing experiments and interpreting results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 11. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Methylstat on JMJD2C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methylstat, a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase JMJD2C, with other alternative inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows to aid researchers in assessing the on-target effects of this compound.
Executive Summary
This compound is a cell-permeable prodrug that is converted to its active acid form within the cell, where it inhibits several JmjC domain-containing histone demethylases, including JMJD2C.[1] The validation of its on-target effects is crucial for its use as a chemical probe and for potential therapeutic development. This guide compares this compound's performance with other known JMJD2C inhibitors, such as GSK-J4, ML324, and IOX1, based on their inhibitory potency. Furthermore, we provide detailed protocols for essential experiments to confirm the direct engagement of this compound with JMJD2C in a cellular context and to assess its impact on downstream signaling pathways.
Comparison of JMJD2C Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and selected alternative compounds against JMJD2C and other related histone demethylases. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (µM) | Other Notable Targets (IC50 in µM) |
| This compound (free acid) | JMJD2C | 3.4 | JMJD2A (4.3), JMJD2E (5.9), PHF8 (10), JMJD3 (43) |
| GSK-J4 | KDM6B/JMJD3 | 8.6 | KDM6A/UTX (6.6)[2] |
| ML324 | JMJD2 | 0.92 | KDM4B (4.9)[1][3][4][5] |
| IOX1 | KDM3A | 0.1 | JMJD3 (0.12), JMJD1A (0.17), JMJD2A (0.2), JMJD2E (0.3), JMJD2C (0.6) , UTX (1)[6][7][8] |
Experimental Protocols for On-Target Validation
Validating that a compound like this compound directly interacts with and inhibits JMJD2C within a cellular environment is a critical step. Below are detailed methodologies for key experiments.
Biochemical Assay: AlphaScreen for JMJD2C Activity
This in vitro assay quantitatively measures the enzymatic activity of JMJD2C and the inhibitory potential of compounds like this compound.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the demethylation of a biotinylated histone H3 peptide substrate by JMJD2C. A specific antibody that recognizes the demethylated product is used, and the signal is generated when donor and acceptor beads are brought into proximity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Dilute recombinant human JMJD2C enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of the biotinylated H3K9me3 peptide substrate.
-
Prepare serial dilutions of this compound and control inhibitors.
-
-
Enzyme Reaction:
-
In a 384-well plate, add the JMJD2C enzyme.
-
Add the test compounds (this compound, etc.) at various concentrations.
-
Initiate the reaction by adding the biotinylated H3K9me3 peptide substrate and co-factors (e.g., Fe(II) and α-ketoglutarate).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaScreen acceptor beads conjugated to an antibody specific for the demethylated product (H3K9me2).
-
Add streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA-capable plate reader.
-
-
Data Analysis:
-
The decrease in the AlphaScreen signal is proportional to the inhibition of JMJD2C activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (JMJD2C) can increase the protein's thermal stability. CETSA measures the extent of this stabilization by quantifying the amount of soluble protein remaining after heat treatment.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a cell line with known JMJD2C expression) to 80-90% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble JMJD2C in each sample using a specific antibody via Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble JMJD2C against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Downstream Cellular Effects: Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq allows for the genome-wide identification of changes in histone methylation patterns at JMJD2C target genes following inhibitor treatment.
Principle: This technique is used to map the locations of specific histone modifications (e.g., H3K9me3) across the genome. Inhibition of JMJD2C is expected to lead to an increase in H3K9me3 levels at its target gene promoters.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or a vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (200-800 bp) by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K9me3.
-
Use magnetic beads to pull down the antibody-histone-DNA complexes.
-
-
DNA Purification and Sequencing:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions with significant enrichment of H3K9me3.
-
Compare the H3K9me3 profiles between this compound-treated and control cells to identify regions with increased methylation.
-
Signaling Pathways and Experimental Workflow Visualizations
To further clarify the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for validating this compound's on-target effects on JMJD2C.
Caption: Simplified signaling pathways involving JMJD2C and the inhibitory action of this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Jmjd1a and Jmjd2c histone H3 Lys 9 demethylases regulate self-renewal in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. epigentek.com [epigentek.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Confirming Methylstat-Induced Changes in H3K27me3 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methods to confirm changes in Histone H3 Lysine 27 trimethylation (H3K27me3) levels, with a specific focus on evaluating the effects of Methylstat. We will objectively compare the performance of various experimental techniques and provide supporting data and detailed protocols.
Understanding the Target: EZH2 and H3K27me3
The trimethylation of lysine 27 on histone H3 (H3K27me3) is a key epigenetic modification associated with transcriptional repression. This mark is primarily catalyzed by the enzyme Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity and aberrant H3K27me3 levels are implicated in various cancers, making EZH2 a compelling therapeutic target.
Is this compound the Right Tool to Modulate H3K27me3?
It is crucial to clarify that This compound is primarily known as an inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs) , not EZH2. The free acid of this compound has been shown to inhibit JMJD2A, JMJD2C, JMJD2E, PHF8, and JMJD3 with IC50 values in the micromolar range.[1] While some JmjC demethylases can remove the H3K27me3 mark, the primary enzymes responsible for this are KDM6A (UTX) and KDM6B (JMJD3). Inhibition of these demethylases by a compound like this compound would be expected to increase or maintain H3K27me3 levels, rather than decrease them.
Therefore, to confirm a decrease in H3K27me3 levels, researchers should utilize specific EZH2 inhibitors. This guide will focus on the methodologies to detect such changes, which are applicable whether investigating a direct EZH2 inhibitor or exploring potential off-target effects of other compounds.
Comparative Analysis of EZH2 Inhibitors
Several potent and selective EZH2 inhibitors have been developed and are commonly used to reduce global H3K27me3 levels. Below is a comparison of some of these compounds.
| Inhibitor | Target(s) | Reported IC50 / Ki | Cellular Potency on H3K27me3 | Reference |
| GSK126 | EZH2, EZH1 | EZH2 Ki: 0.05 nM | Reduces H3K27me3 in a concentration-dependent manner in multiple myeloma cells.[2] | [2] |
| Tazemetostat (EPZ-6438) | EZH2 | Ki: 2.5 nM | Reduces H3K27me3 levels in HeLa cells (ELISA).[3] Reduces H3K27me3 in biliary tract cancer cells.[4] | [3][4] |
| UNC1999 | EZH2, EZH1 | EZH2 IC50: <10 nM | Effectively reduces H3K27me3 in uveal melanoma cells.[5] | [5] |
Experimental Methods to Confirm H3K27me3 Changes
Three primary methods are widely used to quantify changes in H3K27me3 levels: Western Blot, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), and Mass Spectrometry.
Western Blot: For Global H3K27me3 Assessment
Western blotting is a straightforward and widely used technique to assess global changes in histone modifications.
Detailed Protocol: Western Blot for Histone Modifications
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or a reference EZH2 inhibitor (e.g., GSK126) for the desired time and concentration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a Triton-based extraction buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
-
Neutralize the acid-extracted histones.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 10-20 µg) onto a high-percentage (e.g., 15%) polyacrylamide gel to resolve low molecular weight histones.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane. For small proteins like histones, a 0.2 µm pore size is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
In parallel, probe a separate membrane or strip with an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
ChIP-seq with Spike-in Normalization: For Genome-wide Locus-Specific Analysis
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for mapping the genome-wide distribution of histone modifications. For accurately quantifying global changes in H3K27me3 upon inhibitor treatment, a spike-in normalization strategy is highly recommended.[6]
Detailed Protocol: ChIP-seq with Spike-in Normalization
-
Cell Preparation and Cross-linking:
-
Treat and harvest cells as described for Western Blotting.
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Spike-in Addition:
-
Add a known amount of chromatin from a different species (e.g., Drosophila) to each experimental sample before immunoprecipitation.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against H3K27me3 overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using spin columns or phenol-chloroform extraction.
-
Prepare sequencing libraries from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the reads to both the experimental organism's genome and the spike-in organism's genome.
-
Use the number of reads aligning to the spike-in genome to calculate a normalization factor for each sample.
-
Apply the normalization factor to the experimental data to accurately quantify the changes in H3K27me3 occupancy.
-
Mass Spectrometry: For Unbiased and Quantitative Analysis
Mass spectrometry (MS) offers a highly quantitative and antibody-independent method to measure changes in histone modifications.
Detailed Protocol: Bottom-up Mass Spectrometry for Histone PTMs
-
Histone Extraction:
-
Extract histones from treated and control cells as described for Western Blotting.
-
-
Sample Preparation:
-
Derivatization: Chemically modify the histones (e.g., using propionic anhydride) to block lysine residues and allow for "Arg-C like" digestion with trypsin.
-
Digestion: Digest the derivatized histones into peptides using trypsin.
-
Second Derivatization: Derivatize the newly formed peptide N-termini to improve chromatographic separation.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer (MS).
-
-
Data Analysis:
-
Identify the peptides and their modifications based on their mass-to-charge ratio and fragmentation patterns.
-
Quantify the relative abundance of each modified peptide (e.g., H3K27me3-containing peptide) across different samples.
-
Logical Framework for Data Interpretation
Conclusion
Confirming changes in H3K27me3 levels requires a multi-faceted approach. While Western blotting provides a rapid assessment of global changes, ChIP-seq with spike-in normalization is essential for understanding the genome-wide redistribution of this critical mark. Mass spectrometry offers an unbiased and highly quantitative alternative. When investigating the effects of a compound like this compound, it is imperative to consider its known mechanism of action and to include appropriate controls, such as well-characterized EZH2 inhibitors, to ensure accurate data interpretation. Based on current literature, a direct, inhibitory effect of this compound on H3K27me3 levels is not expected. Any observed changes would likely be indirect and warrant further investigation into the broader epigenetic landscape.
References
- 1. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of chromatin-state plasticity identifies cell-type–specific regulators of H3K27me3 patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ChIP-seq with exogenous chromatin spike — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. vincibiochem.it [vincibiochem.it]
A Comparative Analysis of Methylstat and Other Histone Demethylase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methylstat with other prominent histone demethylase inhibitors. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Histone demethylases are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in numerous diseases, including cancer. This has led to the development of various inhibitors targeting these enzymes. This guide focuses on a comparative analysis of this compound, a notable inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase (JHDM) family, against other well-characterized inhibitors of both the JHDM and the Lysine-Specific Demethylase (LSD) families.
Mechanism of Action: Two Major Families of Histone Demethylases
Histone demethylases are broadly classified into two main families based on their catalytic mechanisms: the flavin adenine dinucleotide (FAD)-dependent lysine-specific demethylases (LSDs) and the Fe(II) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).
LSD1, the first discovered histone demethylase, and its homolog LSD2, belong to the FAD-dependent family. They utilize FAD as a cofactor to oxidatively demethylate mono- and di-methylated lysine residues on histone tails.[1][2][3] The reaction produces formaldehyde and a demethylated lysine.[2]
JHDMs, on the other hand, are a larger family of enzymes that require Fe(II) and α-ketoglutarate as cofactors to catalyze the demethylation of mono-, di-, and tri-methylated lysine residues.[4][5][6] The catalytic process involves the hydroxylation of the methyl group, leading to the formation of an unstable intermediate that spontaneously releases formaldehyde.[4][5]
Figure 1: Simplified signaling pathways for LSD1 and JmjC domain-containing histone demethylases.
Comparative Inhibitor Performance Data
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and other selected histone demethylase inhibitors against a panel of enzymes. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target Enzyme | IC50 (nM) | Inhibitor Class | Reference(s) |
| This compound | JMJD2A | 4300 | JmjC | [7] |
| JMJD2C | 3400 | JmjC | [7] | |
| JMJD2E | 5900 | JmjC | [7] | |
| PHF8 | 10000 | JmjC | [7] | |
| JMJD3 (KDM6B) | 43000 | JmjC | [7] | |
| IOX1 | KDM2A | 1800 | JmjC | [8] |
| KDM3A | 100 | JmjC | [8][9] | |
| KDM4A | 600 | JmjC | [9] | |
| KDM4C | 600 | JmjC | [8] | |
| KDM4E | 2300 | JmjC | [8] | |
| KDM6B (JMJD3) | 1400 | JmjC | [8] | |
| JIB-04 | JARID1A (KDM5A) | 230 | JmjC | [10][11] |
| JMJD2A (KDM4A) | 445 | JmjC | [10][11] | |
| JMJD2B (KDM4B) | 435 | JmjC | [10][11] | |
| JMJD2C (KDM4C) | 1100 | JmjC | [10][11] | |
| JMJD2D (KDM4D) | 290 | JmjC | [11] | |
| JMJD2E (KDM4E) | 340 | JmjC | [10][11] | |
| JMJD3 (KDM6B) | 855 | JmjC | [10][11] | |
| GSK-LSD1 | LSD1 (KDM1A) | 16 | LSD | [12][13] |
| MAO-A | >16000 | LSD | [12] | |
| MAO-B | >16000 | LSD | [12] | |
| Tranylcypromine | LSD1 (KDM1A) | ~20000 | LSD | [14][15] |
| MAO-A | 2300 | LSD | ||
| MAO-B | 950 | LSD |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Histone Demethylase Activity Assay (Formaldehyde Detection)
This assay quantifies the enzymatic activity of histone demethylases by measuring the amount of formaldehyde produced during the demethylation reaction.
Figure 2: Workflow for an in vitro histone demethylase assay using formaldehyde detection.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant histone demethylase, a methylated histone H3 peptide substrate, and the appropriate cofactors (FAD for LSDs; Fe(II) and α-ketoglutarate for JHDMs) in an assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, IOX1, JIB-04, GSK-LSD1, or Tranylcypromine) to the wells. Include a vehicle control (e.g., DMSO).
-
Enzymatic Reaction: Initiate the reaction by adding the enzyme or substrate and incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Formaldehyde Detection: Stop the reaction and add a formaldehyde detection reagent, which reacts with the formaldehyde produced to generate a fluorescent or colorimetric signal.[16]
-
Signal Measurement: Measure the signal using a plate reader at the appropriate excitation and emission wavelengths for fluorescence or absorbance for colorimetric assays.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Methylation Assay by Western Blot
This method is used to assess the effect of inhibitors on the overall levels of specific histone methylation marks within cells.
Figure 3: Workflow for Western blot analysis of cellular histone methylation.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of the histone demethylase inhibitor for a specific duration (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of histone proteins on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3) overnight at 4°C. Also, probe a separate blot or the same blot after stripping with an antibody against a total histone (e.g., anti-H3) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize the signal of the specific histone modification to the total histone loading control to determine the relative change in methylation levels upon inhibitor treatment.
Immunofluorescence Assay for Histone Methylation
This technique allows for the visualization and quantification of histone methylation levels within individual cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of the histone demethylase inhibitor.
-
Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS) to allow antibody entry.[18][19]
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 1% BSA and 10% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody targeting the specific histone methylation mark.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Nuclear Staining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The fluorescence intensity of the histone modification signal within the nucleus can be quantified using image analysis software.[18][20]
This comprehensive guide provides a foundation for researchers to understand and compare the properties of this compound with other histone demethylase inhibitors. The provided data and protocols can aid in the selection of appropriate inhibitors and the design of further experimental studies in the field of epigenetics and drug discovery.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. What are JumonjiC-domain histone demethylase modulators and how do they work? [synapse.patsnap.com]
- 5. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jumonji domain-containing protein family: the functions beyond lysine demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 10. JIB 04 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 13. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arborassays.com [arborassays.com]
- 17. epigentek.com [epigentek.com]
- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 19. epigentek.com [epigentek.com]
- 20. Histone modification dynamics as revealed by multicolor immunofluorescence-based single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Methylstat on Cyclin D1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methylstat with alternative cyclin D1 modulators, focusing on the validation of its downstream effects. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: this compound vs. CDK4/6 Inhibitors
The following table summarizes the quantitative data on the performance of this compound and its alternatives, primarily CDK4/6 inhibitors, in modulating cyclin D1 and related cellular processes. It is important to note that direct comparative studies between this compound and CDK4/6 inhibitors are limited; therefore, the data is compiled from various sources.
| Feature | This compound | Palbociclib (CDK4/6i) | Ribociclib (CDK4/6i) | Abemaciclib (CDK4/6i) |
| Mechanism of Action | Histone Demethylase Inhibitor | Selective inhibitor of CDK4 and CDK6 | Selective inhibitor of CDK4 and CDK6 | Selective inhibitor of CDK4 and CDK6 |
| Effect on Cyclin D1 | Downregulates Cyclin D1 protein and mRNA levels[1][2] | Inhibits the kinase activity of the Cyclin D1/CDK4/6 complex[3][4] | Inhibits the kinase activity of the Cyclin D1/CDK4/6 complex | Inhibits the kinase activity of the Cyclin D1/CDK4/6 complex |
| Reported IC₅₀ | Not widely reported for direct Cyclin D1 downregulation | CDK4: 11 nM, CDK6: 16 nM | CDK4: 10 nM, CDK6: 39 nM | CDK4: 2 nM, CDK6: 10 nM |
| Cell Cycle Effects | Induces G0/G1 or G2/M phase arrest depending on the cell line[1][2] | Induces G1 phase arrest[5] | Induces G1 phase arrest | Induces G1 phase arrest[6][7] |
| Downstream Effects | ↑ p53, ↑ p21, ↓ Cyclin D1, ↓ CDK4[1][2] | ↓ pRb phosphorylation, G1 arrest | ↓ pRb phosphorylation, G1 arrest | ↓ pRb phosphorylation, G1 arrest[6][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of the downstream effects of this compound on cyclin D1.
Western Blotting for Cyclin D1 Protein Levels
This protocol is for the detection and quantification of cyclin D1 protein levels in cell lysates.
a. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or alternative inhibitors at desired concentrations and time points.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane at 100V for 1-2 hours at 4°C.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cyclin D1 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
e. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Real-Time Quantitative PCR (RT-qPCR) for Cyclin D1 mRNA Levels
This protocol is for the quantification of cyclin D1 (CCND1) mRNA expression.
a. RNA Extraction:
-
Treat cells with this compound or alternative inhibitors as described for Western blotting.
-
Harvest cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
b. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
c. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for CCND1 and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
CCND1 Primer Example (Human):
-
Forward: 5'-GCTGCGAAGTGGAAACCATC-3'
-
Reverse: 5'-CCTCCTTCTGCACACATTTGAA-3'
-
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
d. Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of CCND1 mRNA using the 2-ΔΔCt method, normalizing to the reference gene.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
a. Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with this compound or alternative inhibitors for the desired duration.
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with cold PBS.
b. Fixation:
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
c. Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) (50 µg/ml) and RNase A (100 µg/ml) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
d. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound's effect on Cyclin D1.
Caption: Experimental workflow for validating this compound's effects.
References
- 1. Histone deacetylase inhibition down-regulates cyclin D1 transcription by inhibiting nuclear factor-kappaB/p65 DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
The Prodrug Advantage: Why Methylstat's Free Acid Lacks Cellular Activity
While the free acid of Methylstat is a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JMJDs) in enzymatic assays, it exhibits negligible activity in cellular environments. This lack of cellular efficacy is primarily attributed to its poor cell permeability. In contrast, this compound, the methyl ester prodrug, readily crosses the cell membrane, where it is hydrolyzed to the active free acid, leading to the inhibition of histone demethylation, cell cycle arrest, and suppression of cancer cell proliferation.
This guide provides a comparative analysis of the cellular activity of this compound and its free acid, supported by experimental data and detailed methodologies, to assist researchers in the fields of epigenetics and drug development.
Comparison of In Vitro and Cellular Activity
The fundamental difference between this compound and its free acid lies in their ability to penetrate the cell membrane. The carboxylic acid moiety of the free acid is charged at physiological pH, hindering its passive diffusion across the lipid bilayer of the cell membrane. Esterification of this carboxylate to form the methyl ester in this compound masks this charge, rendering the molecule more lipophilic and significantly enhancing its cell permeability.
| Compound | Target | In Vitro Activity (IC50) | Cellular Activity (GI50) | Reference |
| This compound Free Acid | JMJD2A | ~4.3 µM | > 100 µM (KYSE150 cells) | [1] |
| JMJD2C | ~3.4 µM | - | [1] | |
| JMJD2E | ~5.9 µM | - | [1] | |
| This compound | - | - | 5.1 µM (KYSE150 cells) | [1] |
Table 1: Comparison of the in vitro enzymatic inhibitory activity of this compound's free acid against various JMJD isoforms and the cellular growth inhibitory activity of both the free acid and the this compound prodrug in the KYSE150 esophageal cancer cell line.
Mechanism of Action: From Prodrug to Active Inhibitor
The cellular activity of this compound is a direct consequence of its successful delivery of the active free acid into the cell. Once inside, cellular esterases cleave the methyl ester, releasing the free acid which can then inhibit its intracellular targets.
Signaling Pathway of this compound Action
This compound's cellular activity culminates in the arrest of the cell cycle, a process initiated by the inhibition of JMJD histone demethylases. A key target is JMJD2A, which, when inhibited, leads to downstream effects on the p53/p21 pathway, ultimately halting cell proliferation.[2]
Experimental Protocols
In Vitro Histone Demethylase (HMD) Activity Assay
This assay quantifies the enzymatic activity of a specific histone demethylase (e.g., JMJD2A) and the inhibitory potential of a compound.
-
Reagents: Recombinant human JMJD2A, H3K9me3 peptide substrate, alpha-ketoglutarate, ascorbic acid, (NH4)2Fe(SO4)2·6H2O, assay buffer (e.g., 50 mM HEPES, pH 7.5), formaldehyde detection reagent.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, JMJD2A enzyme, and the H3K9me3 peptide substrate.
-
Add the test compound (this compound free acid) at various concentrations.
-
Initiate the reaction by adding the co-factors (alpha-ketoglutarate, ascorbic acid, and iron).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of formaldehyde produced, a byproduct of the demethylation reaction, using a colorimetric or fluorometric method.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
-
Cell Culture: Plate cells (e.g., KYSE150) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (this compound and its free acid) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Cellular Permeability (Transwell) Assay
This assay evaluates the ability of a compound to cross a monolayer of cells, mimicking a biological barrier.
-
Cell Monolayer Formation: Seed cells (e.g., Caco-2) on the porous membrane of a Transwell insert and culture until a confluent monolayer is formed.
-
Compound Addition: Add the test compound (this compound or its free acid) to the apical (upper) chamber.
-
Sampling: At various time points, collect samples from the basolateral (lower) chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Conclusion
The available evidence strongly indicates that the free acid of this compound, while enzymatically potent, is not a viable agent for cellular studies due to its inability to efficiently cross the cell membrane. The methyl ester prodrug, this compound, effectively overcomes this limitation, demonstrating robust cellular activity by delivering the active inhibitor to its intracellular targets. Researchers investigating the cellular effects of JMJD inhibition should therefore utilize the cell-permeable this compound prodrug to ensure reliable and meaningful results. This prodrug strategy is a common and effective approach in drug development to enhance the cellular uptake of pharmacologically active but membrane-impermeable molecules.
References
Comparative Analysis of Methylstat's Blood-Brain Barrier Permeability
For researchers and professionals in drug development, the ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide provides a comparative overview of the BBB permeability of Methylstat, a promising histone demethylase inhibitor, against other established treatments for brain tumors, supported by relevant experimental data and methodologies.
Introduction to this compound
This compound is a selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2A.[1][2] It has demonstrated significant anti-proliferative effects in glioma cells by inducing cell cycle arrest.[1][3] Mechanistically, this compound downregulates cyclins and cyclin-dependent kinases through the p53/p21 pathway.[1][4] Furthermore, it inhibits the enzymatic activity of JMJD2A, which subsequently suppresses the PDK1/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.[1] A crucial aspect of its therapeutic potential for brain tumors is its ability to penetrate the BBB, a feature confirmed in preclinical studies.[4]
Comparative Blood-Brain Barrier Permeability
The effectiveness of CNS drugs is often quantified by their ability to cross the BBB. This is typically measured as an apparent permeability coefficient (Papp) in in vitro models or as a brain-to-plasma concentration ratio in in vivo studies. While a study confirmed that this compound can penetrate an in vitro BBB model, specific quantitative Papp values are not available in the provided literature.[4] However, we can compare its validated permeability with that of standard chemotherapeutic agents used for brain tumors, such as Temozolomide (TMZ) and Carmustine (BCNU).
| Compound | Drug Class | BBB Permeability Data | Experimental Model |
| This compound | Histone Demethylase Inhibitor | Penetration confirmed via HPLC analysis.[4] | In vitro BBB model[4] |
| Temozolomide (TMZ) | Alkylating Agent | Papp: ~65 x 10⁻⁶ cm/s.[5] Brain concentration is ~20-35% of plasma levels.[6] | MDR1-MDCK cell monolayer (in vitro)[5] / Clinical studies (in vivo)[6] |
| Carmustine (BCNU) | Alkylating Agent | Permeability Coefficient: 0.9 x 10⁻⁴ cm/s.[7] | Rat cortex (in vivo)[7] |
Note: Direct comparison of permeability values should be made with caution due to the different experimental models and methodologies employed.
Signaling Pathway of this compound in Glioma Cells
This compound exerts its anti-tumor effects through a dual mechanism. It induces cell cycle arrest by activating the p53-p21 pathway and simultaneously inhibits the pro-survival PI3K/AKT/mTOR pathway by targeting the histone demethylase JMJD2A.[1]
Caption: Mechanism of this compound in glioma cells.
Experimental Protocols for BBB Permeability Assessment
The validation of a compound's ability to cross the BBB relies on standardized in vitro and in vivo experimental models.
In Vitro BBB Permeability Assay
In vitro models are essential for high-throughput screening of potential CNS drug candidates. The most common setup is the Transwell assay.[8]
Protocol:
-
Cell Culture: Human Brain Microvascular Endothelial Cells (hBMECs) are cultured on the apical side of a microporous membrane in a Transwell insert. Often, they are co-cultured with astrocytes or pericytes on the basolateral side to better mimic the in vivo environment and enhance barrier tightness.[9]
-
Barrier Integrity Measurement: The integrity of the cell monolayer is confirmed by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value indicates the formation of robust tight junctions.[10]
-
Compound Application: The test compound (e.g., this compound) is added to the apical (blood side) chamber.
-
Sampling: At various time points, samples are collected from the basolateral (brain side) chamber.
-
Quantification: The concentration of the compound in the collected samples is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[10]
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the rate of compound appearance in the basolateral chamber, the initial concentration, and the surface area of the membrane.
Caption: Workflow for an in vitro BBB permeability assay.
In Vivo BBB Permeability Assay
In vivo assays provide a more physiologically relevant assessment of BBB permeability by accounting for factors like plasma protein binding and metabolism.[11]
Protocol:
-
Animal Model: The experiment is typically conducted in mice or rats.[11][12]
-
Compound Administration: The test compound is administered systemically, usually via intravenous (IV) or intraperitoneal (IP) injection.[11][13]
-
Blood and Brain Collection: At predetermined time points, animals are anesthetized, and blood samples are collected via cardiac puncture. The animals are then perfused with saline to remove blood from the brain vasculature.[14]
-
Tissue Processing: The brain is harvested, weighed, and homogenized.[11]
-
Concentration Measurement: The concentration of the compound in the blood plasma and the brain homogenate is measured using a suitable analytical method.[13]
-
Data Analysis: The BBB permeability is often expressed as the ratio of the concentration of the drug in the brain to that in the plasma (Kp).
Caption: Workflow for an in vivo BBB permeability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | One-Year Outcome of Multiple Blood–Brain Barrier Disruptions With Temozolomide for the Treatment of Glioblastoma [frontiersin.org]
- 7. Permeability of two nitrosoureas, carmustine and fotemustine in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irbm.com [irbm.com]
- 10. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 11. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Blood-Brain-Barrier Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. jove.com [jove.com]
Genetic Knockdown vs. Chemical Inhibition: A Comparative Guide to Targeting JMJD2A with Methylstat
For Researchers, Scientists, and Drug Development Professionals
In the quest to understand and therapeutically target cellular pathways, researchers are often faced with a critical choice: employ genetic tools to knockdown a specific target or utilize small molecule inhibitors for chemical inhibition. This guide provides an objective comparison of these two approaches, focusing on the histone demethylase JMJD2A as a target and utilizing RNA interference (RNAi) as the genetic knockdown method and Methylstat as the chemical inhibitor. This comparison is supported by experimental data from studies on glioma cell lines, offering a quantitative look at the efficacy and downstream effects of each method.
At a Glance: Genetic Knockdown vs. Chemical Inhibition
| Feature | Genetic Knockdown (RNAi/CRISPR) | Chemical Inhibition (this compound) |
| Mechanism | Degrades target mRNA (RNAi) or permanently modifies the gene (CRISPR), leading to reduced or eliminated protein expression. | Binds to the active site of the target protein (JMJD2A), inhibiting its enzymatic function.[1] |
| Specificity | Can be highly specific to the target gene sequence. Off-target effects are possible but can be minimized with careful design and validation. | Can have off-target effects by inhibiting other proteins with similar structures. This compound is known to selectively inhibit JmjC domain-containing histone demethylases.[2] |
| Reversibility | Knockdown via siRNA is transient and reversible. CRISPR-mediated knockout is permanent. | Generally reversible upon removal of the compound. |
| Speed of Action | Slower onset, as it relies on the degradation of existing mRNA and protein. | Faster onset of action, directly inhibiting the protein's function. |
| Dose Control | Level of knockdown can be modulated to some extent by varying the amount of siRNA or shRNA. | Dose-dependent inhibition, allowing for fine-tuning of the biological effect. |
| Applications | Ideal for target validation, studying the function of a specific gene, and long-term studies (CRISPR). | Suitable for validating the therapeutic potential of targeting a protein, studying enzyme kinetics, and in vivo studies. |
Quantitative Comparison of JMJD2A Targeting in Glioma Cells
The following tables summarize quantitative data from two separate studies investigating the effects of JMJD2A knockdown and this compound inhibition on glioma cell lines. While not a direct head-to-head comparison within a single study, the use of the U251 cell line in both allows for a reasonable comparative analysis.
Table 1: Effect on Cell Proliferation and Viability
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| JMJD2A shRNA | U251 | Cell Counting | Cell Number (Day 5) | ~50% reduction vs. control | [3] |
| This compound (6 µM, 48h) | U251 | CCK-8 | Cell Viability | ~6.49% survival | [4] |
Table 2: Effect on Downstream Signaling Molecules (mRNA Levels)
| Treatment | Cell Line | Target Gene | Assay | Result (% of Control) | Reference |
| JMJD2A shRNA | U87MG | p-Akt, p-mTOR, p-S6K | Western Blot | Reduced levels | [3] |
| This compound (6 µM, 48h) | U251 | JMJD2A | qPCR | ~40% | [2] |
| This compound (6 µM, 48h) | U251 | PDK1 | qPCR | ~50% | [2] |
| This compound (6 µM, 48h) | U251 | AKT | qPCR | ~60% | [2] |
| This compound (6 µM, 48h) | U251 | mTOR | qPCR | ~55% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Genetic Knockdown of JMJD2A using shRNA
This protocol is based on the methodology described for knocking down JMJD2A in glioma cells.[3]
-
Lentiviral shRNA Production: Lentiviral particles expressing shRNA targeting JMJD2A (or a non-targeting control shRNA) are produced in 293T cells by co-transfecting the shRNA expression vector with packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Cell Transduction: U251 glioma cells are seeded in 6-well plates. After 24 hours, the cells are infected with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection of Transduced Cells: 48 hours post-transduction, the medium is replaced with fresh medium containing puromycin (2 µg/mL) to select for successfully transduced cells.
-
Validation of Knockdown: The efficiency of JMJD2A knockdown is assessed at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively.
Chemical Inhibition with this compound
This protocol is based on the methodology described for treating glioma cells with this compound.[4]
-
Cell Seeding: U251 glioma cells are seeded into 96-well microplates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
This compound Treatment: A stock solution of this compound is diluted in the cell culture medium to achieve the desired final concentrations (e.g., 0-8 µM). The medium in the wells is replaced with the medium containing the different concentrations of this compound.
-
Incubation: The cells are incubated with this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Assessment of Viability: Cell viability is measured using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The optical density is measured at 450 nm.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based qPCR master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., JMJD2A, PDK1, AKT, mTOR) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., JMJD2A, p-Akt, p-mTOR, GAPDH) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of JMJD2A targeting.
Caption: JMJD2A signaling pathway.
Caption: Experimental workflows.
Conclusion
Both genetic knockdown and chemical inhibition with this compound have demonstrated efficacy in targeting the JMJD2A pathway and inhibiting glioma cell growth. Genetic knockdown offers high specificity and is an invaluable tool for target validation. Chemical inhibition with this compound provides a more direct and rapid means of interfering with protein function, making it highly relevant for preclinical and therapeutic development. The choice between these methods will ultimately depend on the specific research question, experimental context, and desired outcomes. This guide provides the necessary data and protocols to make an informed decision and to design experiments that will yield robust and reliable results.
References
- 1. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone demethylase JMJD2A promotes glioma cell growth via targeting Akt-mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a Potential Therapeutic Agent for Human Glioma Cells by Targeting Cell Cycle Arrest [mdpi.com]
Confirming the Specificity of Methylstat for JmjC Domain Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Methylstat, a small-molecule inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Its purpose is to offer an objective comparison of this compound's performance against other alternatives, supported by experimental data, to aid researchers in their selection of chemical probes for studying JmjC-mediated biological processes and for therapeutic development.
Executive Summary
This compound is a cell-permeable methyl ester prodrug that is converted intracellularly to its active form, a potent inhibitor of several JmjC domain-containing histone demethylases. It functions as a competitive inhibitor of the co-substrate α-ketoglutarate (2-OG) and is selective for the JmjC family over other classes of histone demethylases and histone deacetylases. This guide details its inhibitory profile, compares it with other known JmjC inhibitors, provides experimental protocols for assessing its activity, and illustrates its cellular mechanism of action.
Comparative Inhibitory Activity of JmjC Inhibitors
The inhibitory potency of this compound and other widely used JmjC inhibitors is summarized in Table 1. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions. However, this table provides a valuable overview of the relative potencies of these compounds.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference(s) |
| This compound (free acid) | JMJD2A | ~4.3 | [1] |
| JMJD2C | ~3.4 | [1] | |
| JMJD2E | ~5.9 | [1] | |
| PHF8 | ~10 | [1] | |
| JMJD3 (KDM6B) | ~43 | [1] | |
| JIB-04 | JARID1A (KDM5A) | 0.23 | |
| JMJD2C (KDM4C) | ~1 | ||
| JMJD3 (KDM6B) | ~1 | ||
| JMJD2D (KDM4D) | - | ||
| GSK-J4 | KDM6B (JMJD3) | - | |
| KDM6A (UTX) | - | ||
| KDM5B | - | ||
| KDM4C | - |
Note: A definitive head-to-head comparison of these inhibitors across a broad panel of JmjC enzymes under identical experimental conditions is not currently available in the public domain. The data presented should be interpreted with this limitation in mind.
Specificity Profile of this compound
This compound has demonstrated selectivity for JmjC domain-containing enzymes over other classes of histone modifying enzymes.
-
Against other α-ketoglutarate-dependent hydroxylases: The active form of this compound shows significantly higher IC50 values against the asparaginyl hydroxylase FIH and prolyl hydroxylases (PHDs) compared to its primary JmjC targets.[1]
-
Against FAD-dependent demethylases: The IC50 value of the active form of this compound against the FAD-dependent demethylase LSD1 was determined to be 620 µM, which is over 100-fold higher than its IC50 against JMJD2 enzymes.[1]
-
Against Histone Deacetylases (HDACs): The active form of this compound does not inhibit class I or class II HDACs at concentrations up to 800 µM.[1]
Off-Target Kinase Profile:
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate findings related to this compound's specificity.
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
This protocol describes a non-radioactive, homogeneous assay to measure the demethylase activity of JmjC enzymes.
Materials:
-
Recombinant JmjC enzyme (e.g., JMJD2A)
-
Biotinylated histone peptide substrate (e.g., H3K36me3)
-
AlphaLISA anti-demethylated product antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Co-factors: α-ketoglutarate (2-OG), Fe(II) (e.g., (NH4)2Fe(SO4)2), L-ascorbic acid
-
Test inhibitor (e.g., this compound) and DMSO (vehicle control)
-
384-well white opaque microplates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the test inhibitor in assay buffer.
-
Prepare a 4X solution of the JmjC enzyme in assay buffer.
-
Prepare a 4X substrate/co-factor mix containing the biotinylated histone peptide, 2-OG, Fe(II), and L-ascorbic acid in assay buffer.
-
-
Enzymatic Reaction:
-
Add 5 µL of the 2X inhibitor solution (or DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X enzyme solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 4X substrate/co-factor mix to each well.
-
Seal the plate and incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a 5X solution of AlphaLISA Acceptor beads in the appropriate AlphaLISA buffer.
-
Stop the enzymatic reaction by adding 5 µL of the 5X Acceptor bead solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
Prepare a 2.5X solution of Streptavidin Donor beads in the same AlphaLISA buffer, protecting from light.
-
Add 10 µL of the 2.5X Donor bead solution to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader according to the manufacturer's instructions.
-
Calculate IC50 values from the dose-response curves.
-
In Vitro Histone Demethylase Activity Assay (HTRF)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Materials:
-
Recombinant JmjC enzyme
-
Biotinylated histone peptide substrate
-
Europium cryptate-labeled anti-demethylated product antibody
-
Streptavidin-XL665
-
Assay buffer
-
Co-factors (2-OG, Fe(II), L-ascorbic acid)
-
Test inhibitor and DMSO
-
384-well low-volume black microplates
Procedure:
-
Prepare Reagents: As described in the AlphaLISA protocol.
-
Enzymatic Reaction:
-
Dispense inhibitor or DMSO into the wells.
-
Add the JmjC enzyme.
-
Initiate the reaction by adding the substrate/co-factor mix.
-
Incubate at room temperature.
-
-
Detection:
-
Prepare a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add the detection mixture to each well to stop the reaction.
-
Incubate at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on a HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine IC50 values.
-
LC-MS Based Histone Demethylase Assay
This method provides a direct and label-free quantification of substrate and product.
Materials:
-
Recombinant JmjC enzyme
-
Unlabeled histone peptide substrate
-
Assay buffer and co-factors
-
Test inhibitor and DMSO
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction in a similar manner to the AlphaLISA and HTRF assays in a suitable format (e.g., 96-well plate).
-
Stop the reaction at a specific time point by adding a quenching solution (e.g., 0.1% formic acid).
-
-
Sample Preparation:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial or plate.
-
-
LC-MS Analysis:
-
Inject the sample onto the LC-MS system.
-
Separate the substrate and product peptides using a suitable chromatographic gradient.
-
Detect and quantify the substrate and product peaks based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion to product.
-
Determine IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of JMJD2A, a primary target of this compound, and a general experimental workflow for assessing JmjC inhibitor specificity.
Caption: JMJD2A signaling pathway and the effect of this compound.
References
Evaluating the Selectivity of Methylstat Across Diverse JMJD Family Members: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Methylstat's performance against various Jumonji C (JmjC) domain-containing (JMJD) histone demethylases. The information presented herein is supported by experimental data to facilitate an objective evaluation of this compound's selectivity.
This compound is a cell-permeable methyl ester prodrug that is converted intracellularly to its active form, a potent inhibitor of JmjC domain-containing histone demethylases. This active metabolite is understood to compete with the 2-oxoglutarate (2-OG) cofactor, thereby inhibiting the demethylase activity of JMJD enzymes. The JMJD family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, and their dysregulation is implicated in various diseases, including cancer. Therefore, selective inhibitors like this compound are valuable tools for both basic research and therapeutic development.
Comparative Inhibitory Activity of this compound
To evaluate the selectivity of this compound, its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), has been determined against a panel of JMJD family members. The data reveals that the active form of this compound exhibits potent inhibition against several members of the KDM4 (JMJD2) subfamily, with varying activity against other subfamilies.
| JMJD Subfamily | Enzyme Target | IC50 (μM) of this compound's Active Form |
| KDM4 | JMJD2A (KDM4A) | ~4.3[1] |
| JMJD2C (KDM4C) | ~3.4[1] | |
| JMJD2E (KDM4E) | ~5.9[1] | |
| KDM7 | PHF8 (KDM7A) | ~10[1] |
| KDM6 | JMJD3 (KDM6B) | ~43[1] |
Note: The IC50 values are for the active free acid form of this compound.
The data indicates that this compound's active form is most potent against the KDM4 subfamily members tested. The selectivity profile suggests that while it is a broad inhibitor of several JMJD enzymes, it does exhibit a degree of differential activity. For instance, it is approximately 12.6 times more potent against JMJD2C than against JMJD3. Further comprehensive screening against a wider panel of the over 30 human JMJD family members would provide a more complete picture of its selectivity.
Mechanism of Action and Inhibition
The JMJD family of enzymes are Fe(II) and 2-oxoglutarate-dependent oxygenases. They catalyze the demethylation of methylated lysine residues on histones through a hydroxylation reaction. This process involves the binding of the histone substrate and the cofactor 2-oxoglutarate to the enzyme's active site.
The active form of this compound is structurally analogous to the 2-oxoglutarate cofactor, suggesting a competitive inhibition mechanism.[2] In this model, the inhibitor binds to the active site of the enzyme, thereby preventing the binding of the natural cofactor, 2-oxoglutarate, and halting the demethylation reaction.
Below is a diagram illustrating the proposed mechanism of JMJD inhibition by this compound's active form.
Experimental Protocols
The determination of IC50 values for this compound against JMJD family members is typically performed using an in vitro enzyme inhibition assay. A commonly used method is the formaldehyde dehydrogenase (FDH) coupled assay .
Principle:
The demethylation of a methylated histone substrate by a JMJD enzyme produces formaldehyde as a byproduct. In this coupled assay, formaldehyde dehydrogenase (FDH) utilizes the generated formaldehyde to reduce NAD+ to NADH. The increase in NADH concentration can be monitored by measuring the absorbance at 340 nm or fluorescence, which is directly proportional to the JMJD enzyme activity. The IC50 value is then determined by measuring the enzyme activity at various concentrations of the inhibitor.
Detailed Methodology for FDH-Coupled Assay:
-
Reagents and Buffers:
-
Recombinant human JMJD enzyme (e.g., JMJD2E)
-
Methylated histone peptide substrate (e.g., H3K9me3)
-
Formaldehyde Dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
2-Oxoglutarate (2-OG)
-
Ferrous ammonium sulfate
-
Ascorbic acid
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM Ferrous ammonium sulfate, 1 mM 2-Oxoglutarate, 2 mM Ascorbic acid)
-
This compound (and its active form) dissolved in DMSO
-
96-well or 384-well microplate
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, FDH, and the methylated histone peptide substrate.
-
Add varying concentrations of this compound (or its active form) to the wells of the microplate. Include a control with DMSO only (no inhibitor).
-
To initiate the reaction, add the recombinant JMJD enzyme and 2-oxoglutarate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C).
-
Monitor the increase in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the kinetic curves for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following diagram illustrates the experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of JMJD histone demethylases. The available data demonstrates its potent inhibitory activity, particularly against the KDM4 subfamily. To fully characterize its selectivity, further studies involving a broader panel of JMJD family members are warranted. The provided experimental protocol for the FDH-coupled assay offers a robust method for such investigations. A deeper understanding of this compound's selectivity will be crucial for its application in targeted epigenetic therapies.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Methylstat
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of Methylstat.
This compound is a potent, cell-permeable inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). As a bioactive compound under investigation for its therapeutic potential, particularly in oncology, it requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development activities.
Immediate Safety and Handling Precautions
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its nature as a potent enzyme inhibitor warrants the adoption of stringent safety protocols. The following personal protective equipment (PPE) is mandatory when handling this compound in its solid form or in solution.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. | Prevents skin contact and absorption. The outer glove can be removed if contaminated, protecting the inner glove and skin. |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times in the laboratory. | Protects eyes from splashes of solutions or accidental aerosolization of the powder. |
| Body Protection | Laboratory Coat | Buttoned and with full-length sleeves. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the solid powder outside of a certified chemical fume hood or ventilated balance enclosure. | Minimizes the risk of inhaling the fine powder, which can have unforeseen health effects. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its experimental use is critical for safety and for preserving the compound's integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.
-
Storage: this compound is a white to beige powder.[1] It should be stored at 2-8°C for short-term storage and should be protected from light.[1] For long-term storage of solutions, aliquoting and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[2]
Preparation of Solutions
-
Ventilation: All weighing of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solubility: this compound has the following reported solubilities:
-
Procedure:
-
Don all required PPE.
-
Carefully weigh the desired amount of this compound powder in a fume hood.
-
Add the appropriate solvent to the powder in a sterile, sealed container.
-
If necessary, sonication can be used to aid dissolution.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated PPE (gloves, disposable lab coats, respirator filters).
-
Contaminated lab supplies (weigh boats, pipette tips, etc.).
-
Procedure: All solid waste contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Excess or expired this compound solutions.
-
Solvents used to rinse contaminated glassware.
-
Procedure: All liquid waste containing this compound should be collected in a dedicated, clearly labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Disposal Method
All waste contaminated with this compound should be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 505.56 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility in DMSO | >5 mg/mL | [1] |
| Solubility in DMF | 25 mg/mL | [3] |
| Solubility in DMSO:PBS (pH 7.2) (1:40) | 0.02 mg/mL | [3] |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
